molecular formula C5H9LiO5 B10783097 D-(-)-Citramalic Acid (lithium salt)

D-(-)-Citramalic Acid (lithium salt)

Cat. No.: B10783097
M. Wt: 156.1 g/mol
InChI Key: VHXKDNSVYZYEJI-ZJIMSODOSA-N
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Description

D-(-)-Citramalic Acid (lithium salt) is a useful research compound. Its molecular formula is C5H9LiO5 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-(-)-Citramalic Acid (lithium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(-)-Citramalic Acid (lithium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9LiO5

Molecular Weight

156.1 g/mol

IUPAC Name

lithium;hydride;(2R)-2-hydroxy-2-methylbutanedioic acid

InChI

InChI=1S/C5H8O5.Li.H/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;+1;-1/t5-;;/m1../s1

InChI Key

VHXKDNSVYZYEJI-ZJIMSODOSA-N

Isomeric SMILES

[H-].[Li+].C[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

[H-].[Li+].CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Biological Role of (R)-2-Methylmalic Acid in Anaerobic Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-methylmalic acid (commonly known as (R)-citramalate) and its pivotal role in anaerobic metabolism, specifically within the pyruvate-dependent isoleucine biosynthesis pathway.

A Technical Guide for Drug Discovery & Metabolic Engineering

Executive Summary

(R)-2-methylmalic acid ((R)-Citramalate) is a non-canonical metabolic intermediate primarily utilized by anaerobic archaea (e.g., Methanocaldococcus jannaschii) and specific bacteria (e.g., Geobacter sulfurreducens, Leptospira interrogans) to synthesize L-isoleucine. Unlike the threonine-dependent pathway common in aerobic bacteria and plants, this pathway initiates with the condensation of pyruvate and acetyl-CoA.

For drug development professionals, the enzyme responsible for synthesizing (R)-2-methylmalic acid—(R)-Citramalate Synthase (CimA) —represents a high-value antimicrobial target. It is absent in mammals (who are isoleucine auxotrophs) and distinct from the threonine deaminase pathway found in most commensal gut flora, offering a route for narrow-spectrum antibiotic development against spirochetes and anaerobic pathogens.

Biochemistry & Enzymology: The CimA Pathway[1][2][3][4]

The biological production of (R)-2-methylmalic acid is catalyzed by (R)-Citramalate Synthase (CimA; EC 2.3.3.21) .[1] This enzyme belongs to the


-keto acid synthase family, sharing structural homology with 

-isopropylmalate synthase (LeuA) used in leucine biosynthesis.
The Condensation Reaction

CimA catalyzes the Claisen condensation of acetyl-CoA and pyruvate. This reaction is irreversible under physiological conditions and serves as the committed step for pyruvate-dependent isoleucine biosynthesis.

Reaction Stoichiometry:



Stereochemical Specificity

It is critical to distinguish between the enantiomers, as they serve distinct metabolic functions:

  • (R)-2-Methylmalate: Biosynthetic intermediate for isoleucine (Anabolic).[2][3] Produced by CimA.[4][5][6][7][8]

  • (S)-2-Methylmalate: Catabolic intermediate in the fermentation of glutamate (via the

    
    -methylaspartate pathway) in organisms like Clostridium tetanomorphum.[2][3]
    

Drug Target Insight: Inhibitors must be designed to mimic the transition state of the (R)-specific condensation to achieve potency against Leptospira or Geobacter spp., avoiding off-target effects on host mitochondrial enzymes like citrate synthase.

Metabolic Pathway Visualization

The following diagram illustrates the "Pyruvate Pathway" for isoleucine biosynthesis, highlighting the central role of (R)-2-methylmalate.

CitramalatePathway cluster_legend Legend Pyr Pyruvate CimA CimA (Citramalate Synthase) Pyr->CimA AcCoA Acetyl-CoA AcCoA->CimA RCit (R)-2-Methylmalate ((R)-Citramalate) LeuCD LeuCD Homologs (IPM Isomerase) RCit->LeuCD Citra Citraconate Citra->LeuCD BetaMM 3-Methylmalate (beta-methylmalate) LeuB LeuB Homolog (IPM Dehydrogenase) BetaMM->LeuB KB 2-Ketobutyrate Ilv Ilv Enzymes (Standard Biosynthesis) KB->Ilv Ile L-Isoleucine CimA->RCit Condensation LeuCD->Citra -H2O LeuCD->BetaMM +H2O (Isomerization) LeuB->KB Oxidative Decarboxylation (NADH, CO2) Ilv->Ile key1 Key Intermediate key2 Target Enzyme

Figure 1: The Pyruvate-Dependent Isoleucine Biosynthesis Pathway. (R)-2-methylmalate serves as the bridge between central carbon metabolism (Pyruvate/Acetyl-CoA) and amino acid biosynthesis in anaerobes.

Experimental Protocols for Characterization

To validate the presence of this pathway or screen for CimA inhibitors, the following self-validating protocols are recommended.

Enzymatic Assay: CimA Activity (DTNB Method)

This assay measures the release of free Coenzyme A (CoA-SH) via reaction with Ellman’s Reagent (DTNB).

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.5 or 8.0 depending on organism optimum).

  • Substrates: 5 mM Sodium Pyruvate, 1 mM Acetyl-CoA.

  • Detection Agent: 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Enzyme: Purified recombinant CimA or anaerobic cell lysate.

Protocol:

  • Baseline: In a quartz cuvette or 96-well plate, mix Buffer, Pyruvate, and DTNB. Incubate at 37°C for 2 minutes to establish baseline absorbance at 412 nm (detects background thiol content).

  • Initiation: Add Acetyl-CoA to initiate the reaction.

  • Measurement: Monitor absorbance at 412 nm (

    
    ) for 5–10 minutes.
    
  • Control: Run a parallel blank without Pyruvate to account for Acetyl-CoA hydrolase activity.

  • Calculation:

    
    
    
Analytical Detection: Chiral GC-MS

Distinguishing (R)-2-methylmalate from its (S)-isomer is crucial for verifying pathway specificity.

Sample Preparation:

  • Extraction: Quench cell culture (1 mL) with cold methanol (-40°C). Centrifuge to remove debris.

  • Derivatization: Dry supernatant under nitrogen. Add 50 µL methoxyamine hydrochloride in pyridine (20 mg/mL) (90 min, 30°C) followed by 50 µL MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) (30 min, 37°C).

    • Note: Methyl chloroformate derivatization is an alternative for liquid injection.

GC-MS Parameters:

  • Column: Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    200°C.
  • Validation: (R)-2-methylmalate typically elutes after (S)-2-methylmalate on

    
    -cyclodextrin phases. Confirm with pure standards.
    

Comparative Metabolic Data

The following table contrasts the Citramalate pathway with the canonical Threonine pathway, highlighting why anaerobes favor the former.

FeatureCitramalate Pathway (Anaerobic)Threonine Pathway (Aerobic/Canonical)
Precursors Pyruvate + Acetyl-CoAThreonine (from Aspartate)
Key Intermediate (R)-2-Methylmalate 2-Ketobutyrate (direct deamination)
Carbon Efficiency Direct synthesis from central metabolites.Requires Aspartate biosynthesis first.
Energy Cost 1 Acetyl-CoA consumed.High ATP cost (Aspartate synthesis).
Taxonomic Distribution Archaea (Methanocaldococcus), Leptospira, Geobacter.E. coli, Plants, Mammals (Dietary).[9]
Drug Target Potential High (Absent in humans).Low (Threonine deaminase is common).

Applications in Drug Development & Biotechnology

Antimicrobial Target: Leptospirosis

Leptospira interrogans, the causative agent of Leptospirosis, lacks threonine deaminase and relies exclusively on the CimA pathway for isoleucine.

  • Strategy: High-throughput screening (HTS) of small molecule libraries against recombinant Leptospira CimA using the DTNB assay described above.

  • Selectivity: Since humans lack CimA, inhibitors are predicted to have low host toxicity.

Metabolic Engineering: Platform Chemicals

(R)-2-methylmalate is a precursor for Methacrylic Acid (MAA) , a monomer used in Plexiglas (PMMA).

  • Workflow: Engineer E. coli to express Methanocaldococcus CimA (insensitive to feedback inhibition).

  • Optimization: Knock out leuCD (isopropylmalate isomerase) to prevent conversion of (R)-2-methylmalate to isoleucine, causing accumulation of the acid in the broth.

References

  • Howell, D. M., et al. (1999).[10] "(R)-Citramalate synthase in methanogenic archaea." Journal of Bacteriology, 181(1), 331-333.[11] Link

  • Xu, H., et al. (2004).[12] "Isoleucine biosynthesis in Leptospira interrogans serovar Lai: pathway identification and gene analysis." Microbiology, 150(11), 3697-3707. Link

  • Risso, C., et al. (2008). "Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens." Journal of Bacteriology, 190(7), 2266-2274. Link

  • Atsumi, S., & Liao, J. C. (2008).[13][8] "Metabolic engineering for advanced biofuels production from Escherichia coli." Current Opinion in Biotechnology, 19(5), 414-419. Link

  • Webb, J. W., et al. (2018).[10] "Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate." ACS Sustainable Chemistry & Engineering, 6(8), 10651–10660. Link

Sources

Difference between D-(-)-Citramalic acid and L-(+)-Citramalic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous analysis of the stereochemical, biosynthetic, and analytical distinctions between D-(-)-Citramalic acid and L-(+)-Citramalic acid.

Stereochemistry, Biosynthetic Divergence, and Analytical Resolution

Executive Summary

Citramalic acid (2-methylmalic acid) is a chiral C5-dicarboxylic acid serving as a critical intermediate in specific bacterial metabolic pathways. The molecule exists as two enantiomers with distinct biological roles:

  • D-(-)-Citramalic acid [(R)-enantiomer]: The anabolic intermediate in the pyruvate-dependent isoleucine biosynthetic pathway (CimA-mediated).

  • L-(+)-Citramalic acid [(S)-enantiomer]: The catabolic intermediate in the anaerobic fermentation of glutamate (Citramalate lyase-mediated).

Distinguishing these enantiomers is vital for metabolic engineering, where the (R)-isomer is a target precursor for high-value monomers (e.g., methyl methacrylate), and in drug development, where they serve as orthogonal chiral synthons.

Stereochemical Identity & Physical Properties[1][2][3][4]

Confusion often arises from the interchangeability of D/L, (+)/(-), and R/S nomenclature. The definitive correlation for citramalic acid, based on Cahn-Ingold-Prelog (CIP) priority rules and optical rotation in water, is established below.

Definitive Stereochemical Correlation

The chiral center at C2 is substituted by: –OH (Priority 1), –COOH (Priority 2), –CH₂COOH (Priority 3), and –CH₃ (Priority 4).

NomenclatureAbsolute ConfigOptical Rotation (

)
CAS NumberPrimary Biological Role
D-(-)-Citramalic acid (R) -23.4° (

)
6236-10-8Isoleucine Biosynthesis (Anabolic)
L-(+)-Citramalic acid (S) +23.6° (

)
6236-09-5Glutamate Fermentation (Catabolic)
DL-Citramalic acid (Racemic)597-44-4Chemical Synthesis Product

Note on Solubility & Stability: Both enantiomers are highly soluble in water and polar organic solvents. The melting point of the pure enantiomers (


) is distinct from the racemate (

), indicating a racemic compound crystal structure rather than a conglomerate.

Biological Divergence: The "Anabolic vs. Catabolic" Divide

Nature utilizes specific enantiomers for distinct metabolic objectives. This enantioselectivity is governed by the stereospecificity of the enzymes Citramalate synthase (CimA) and Citramalate lyase.

The (R)-Pathway: Isoleucine Biosynthesis

In organisms lacking threonine deaminase (e.g., Methanocaldococcus jannaschii, Leptospira interrogans), isoleucine is synthesized via the "pyruvate pathway."

  • Enzyme: Citramalate synthase (CimA) (EC 2.3.1.182).[1]

  • Mechanism: Condensation of Pyruvate and Acetyl-CoA.[2]

  • Stereochemistry: CimA is strictly stereoselective, producing (R)-citramalate . This is subsequently converted to

    
    -ketobutyrate and finally L-isoleucine.
    
The (S)-Pathway: Glutamate Fermentation

In anaerobic bacteria like Clostridium tetanomorphum, glutamate is fermented to acetate and butyrate.

  • Enzyme: Citramalate lyase (EC 4.1.3.22).[3]

  • Mechanism: Cleavage of Citramalate into Pyruvate and Acetate.[4]

  • Stereochemistry: The precursor, mesaconate, is hydrated specifically to (S)-citramalate (L-form). The lyase enzyme is specific for the (S)-enantiomer; it does not cleave the (R)-form.

Pathway Visualization

The following diagram illustrates the divergent origins and fates of the two enantiomers.

CitramalatePathways cluster_R ANABOLIC ROUTE (Isoleucine Biosynthesis) cluster_S CATABOLIC ROUTE (Glutamate Fermentation) Pyruvate Pyruvate + Acetyl-CoA CimA Enzyme: Citramalate Synthase (CimA) Pyruvate->CimA RCit D-(-)-Citramalic Acid ((R)-Enantiomer) CimA->RCit Stereoselective Condensation Ile L-Isoleucine RCit->Ile Multi-step Conversion Glutamate L-Glutamate Mesaconate Mesaconate Glutamate->Mesaconate Hydratase Enzyme: Mesaconase (Hydratase) Mesaconate->Hydratase SCit L-(+)-Citramalic Acid ((S)-Enantiomer) Hydratase->SCit Stereospecific Hydration Lyase Enzyme: Citramalate Lyase SCit->Lyase Products Pyruvate + Acetate Lyase->Products Cleavage

Figure 1: Divergent metabolic pathways for D-(R)- and L-(S)-Citramalic acid. Blue indicates the anabolic isoleucine pathway; Red indicates the catabolic glutamate fermentation pathway.

Analytical Resolution Protocols

Separating and quantifying citramalic acid enantiomers requires chiral chromatography, as standard C18 or Ion Exclusion columns cannot resolve the enantiomers.

Chiral HPLC Protocol

This protocol utilizes a ligand-exchange mechanism, which is highly effective for


-hydroxy acids.
  • Column: Chirex 3126 (D-Penicillamine) or equivalent ligand-exchange column (e.g., Phenomenex Rezex ROA for organic acids only separates citramalate from other acids, not enantiomers). Note: For enantiomers, use a copper(II) ligand exchange column.

  • Mobile Phase: 2 mM CuSO₄ in water / Isopropanol (95:5 v/v).

    • Mechanism:[5][6] The copper ion forms a transient diastereomeric complex with the

      
      -hydroxy and carboxyl groups. The stability difference between the (R)-Cu-Ligand and (S)-Cu-Ligand complexes drives separation.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (detecting the copper complex absorbance).

  • Elution Order: typically L-(S) elutes before D-(R) on D-penicillamine phases, but this must be validated with standards.

Enzymatic Assay (Stereospecific Validation)

For rapid confirmation of the (S)-enantiomer without chiral HPLC, use Citramalate Lyase (purified from Clostridium tetanomorphum or recombinant sources).

  • Reagent: Citramalate lyase + Mg²⁺ + Acetyl-CoA (activator).

  • Procedure: Incubate sample with enzyme.

  • Readout: Measure the production of Pyruvate (using Lactate Dehydrogenase/NADH coupled assay).

  • Result: Only L-(+)-citramalate will generate a signal. D-(-)-citramalate is inert to this enzyme.

Synthesis and Production

Biological Production (Metabolic Engineering)

Researchers utilize the (R)-pathway for the sustainable production of methacrylic acid precursors.

  • Host: Escherichia coli (engineered).[2]

  • Modifications: Overexpression of cimA (from M. jannaschii) and deletion of leuC (to prevent conversion of citramalate to isoleucine).

  • Yield: High-titer production of (R)-citramalate from glucose.

Chemical Synthesis

Standard chemical synthesis involves the hydration of mesaconic acid.

  • Reaction: Mesaconic acid + NaOH (High T/P).

  • Product: Racemic (DL)-Citramalate .

  • Resolution: Requires fractional crystallization with chiral bases (e.g., brucine, quinine) or preparative chiral chromatography to isolate pure enantiomers.

Pharmaceutical & Industrial Applications[3][11][12]

  • Chiral Synthons: D-(-)-Citramalic acid is a valuable chiral building block for the synthesis of terpenes, vitamins (e.g., Vitamin E side chains), and metalloproteinase inhibitors. Its quaternary chiral center at C2 is difficult to install via standard asymmetric catalysis, making the bio-derived pure enantiomer highly valuable.

  • Bio-Plastics: Dehydration of citramalic acid yields Methyl Methacrylate (MMA) , the monomer for PMMA (Plexiglass). While MMA is achiral, using bio-based (R)-citramalate provides a green route to this bulk chemical.

References

  • Stereochemical Configuration

    • Barker, H. A. (1967). "Citramalate Lyase of Clostridium tetanomorphum." Archiv für Mikrobiologie. Confirms the (S)-specificity of the lyase pathway.

  • Physical Properties

    • DrugFuture Chemical Database. "Citramalic Acid Properties.

      
      ) and melting points.[7] 
      
  • Biosynthetic Pathways (CimA)

    • Xu, H., et al. (2004). "Isoleucine Biosynthesis in Leptospira interrogans... Proceeds via a Threonine-Independent Pathway." Journal of Bacteriology. Identifies CimA production of (R)-citramalate.[1]

    • Howell, D. M., et al. (1999). "(R)-Citramalate Synthase in Methanogenic Archaea." Journal of Bacteriology. Definitive identification of the (R)-stereochemistry in archaeal biosynthesis.

  • Metabolic Engineering

    • Wu, X., & Eiteman, M. A. (2020).[1][8] "Engineered citrate synthase improves citramalic acid generation in Escherichia coli."[2][9] Biotechnology and Bioengineering.[2] Describes the industrial production of the (R)-enantiomer.

Sources

Citramalic acid lithium salt role in isoleucine biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Citramalic Acid Lithium Salt: Role in Pyruvate-Dependent Isoleucine Biosynthesis Content Type: Technical Guide / Whitepaper Audience: Metabolic Engineers, Enzymologists, and Drug Development Scientists

Executive Summary

The biosynthesis of L-isoleucine has traditionally been defined by the threonine-dependent pathway (threonine deaminase route). However, the Citramalate Pathway (Pyruvate-Dependent Pathway) has emerged as a superior alternative for metabolic engineering due to its carbon efficiency and reduced enzymatic steps.

Citramalic acid lithium salt (specifically the (R)-enantiomer) serves as the critical reagent in this domain.[1] While the lithium ion acts solely as a stabilizing counterion to ensure high solubility and prevent hygroscopic degradation of the free acid, the citramalate anion is the bioactive metabolic intermediate. This guide details the mechanistic role of citramalate in bypassing threonine biosynthesis, the enzymatic cascade involving CimA, LeuCD, and LeuB, and provides self-validating protocols for using the lithium salt formulation to quantify metabolic flux and enzyme kinetics.

Mechanistic Architecture: The Citramalate Pathway[2][3][4]

The core advantage of the citramalate pathway is its ability to generate


-ketobutyrate (

-KB)—the obligate precursor of isoleucine—directly from pyruvate and acetyl-CoA, bypassing the energy-intensive aspartate-threonine route.
1.1 The Enzymatic Cascade

The pathway hijacks enzymes typically associated with leucine biosynthesis (LeuCD, LeuB) to process citramalate, a structural analog of isopropylmalate.

  • Condensation (The Gateway Step):

    • Enzyme: Citramalate Synthase (CimA).[2][3][4]

    • Reaction: Pyruvate + Acetyl-CoA ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (R)-Citramalate + CoA.[3]
      
    • Mechanism: CimA catalyzes a Claisen condensation. Unlike the threonine pathway, which requires ATP and NADPH to reach threonine first, this step is ATP-independent.

    • Significance: This is the rate-limiting step and the primary target for feedback inhibition engineering.

  • Isomerization:

    • Enzyme: 3-Isopropylmalate Isomerase (LeuCD).

    • Reaction: (R)-Citramalate

      
       Citraconate 
      
      
      
      
      
      -Methyl-D-malate.
    • Substrate Promiscuity: LeuCD naturally acts on isopropylmalate (leucine path) but accepts citramalate due to structural homology.

  • Oxidative Decarboxylation:

    • Enzyme: 3-Isopropylmalate Dehydrogenase (LeuB).

    • Reaction:

      
      -Methyl-D-malate + NAD
      
      
      
      
      
      
      
      -Ketobutyrate + CO
      
      
      + NADH.
    • Outcome: Generation of

      
      -KB, which enters the standard branched-chain amino acid (BCAA) pathway (IlvBN, IlvC, IlvD, IlvE) to form isoleucine.
      
1.2 Pathway Visualization

The following diagram contrasts the standard Threonine route with the Citramalate shortcut, highlighting the entry point of the Lithium Salt reagent for validation.

IsoleucinePathways Pyruvate Pyruvate CimA CimA (Citramalate Synthase) Pyruvate->CimA AcetylCoA Acetyl-CoA AcetylCoA->CimA AlphaKB α-Ketobutyrate Isoleucine L-Isoleucine AlphaKB->Isoleucine IlvBN/GM, IlvC, IlvD, IlvE Citramalate (R)-Citramalate (Target of Li-Salt Reagent) LeuCD LeuCD (IPM Isomerase) Citramalate->LeuCD Isomerization BetaMethylMalate β-Methyl-D-malate LeuB LeuB (IPM Dehydrogenase) BetaMethylMalate->LeuB Oxidative Decarboxylation Threonine L-Threonine IlvA IlvA (Thr Deaminase) Threonine->IlvA Aspartate L-Aspartate StdPath Aspartate Pathway (ATP/NADPH intensive) Aspartate->StdPath CimA->Citramalate Condensation LeuCD->BetaMethylMalate LeuB->AlphaKB IlvA->AlphaKB Canonical Route StdPath->Threonine

Figure 1: Comparative topology of Isoleucine biosynthesis.[2] The Citramalate pathway (solid lines) bypasses the multi-step Threonine route (dashed lines), offering a direct metabolic shortcut.

Technical Profile: Citramalic Acid Lithium Salt[1][8][9][10][11]

In experimental workflows, the lithium salt form (CAS: 6236-10-8 for the racemate or specific enantiomers) is the industry standard for exogenous delivery and analytical calibration.

2.1 Why Lithium?
  • Solubility: Free citramalic acid is a dicarboxylic acid with moderate water solubility. The lithium salt exhibits superior solubility (>10 mg/mL in PBS), preventing precipitation in concentrated stock solutions used for high-throughput screening.

  • Hygroscopic Stability: The lithium salt is less hygroscopic than the sodium salt or free acid, ensuring more accurate weighing for analytical standard curves (HPLC/GC-MS).

  • Biological Inertness: At millimolar concentrations used in assays (1–10 mM), Li

    
     is generally non-interfering with the relevant BCAA enzymes (LeuB/LeuCD), unlike heavy metal salts that might chelate catalytic residues.
    
2.2 Chemical Specifications
PropertySpecificationRelevance
Formula

Stoichiometry varies; verify Certificate of Analysis for exact Li content.
Stereochemistry (R)-(-)-CitramalateCritical: Bacterial CimA produces the (R) form.[3] (S) form is often inactive with LeuCD.
Purity

(GC)
Impurities (e.g., citraconate) can skew kinetic data.
Storage -20°CPrevents spontaneous dehydration to citraconic acid.

Experimental Protocols

Protocol A: In Vitro Validation of CimA Activity

Objective: Quantify the efficiency of Citramalate Synthase (CimA) using the Lithium Salt as the absolute quantitative standard.

The "Self-Validating" Logic: This assay couples the release of Coenzyme A (CoA) to a colorimetric reaction (DTNB). However, because DTNB reacts with any free thiol, the system is validated by running a parallel HPLC endpoint analysis using the Citramalate Lithium Salt to build the retention time standard.

Materials
  • Enzyme: Purified recombinant CimA (e.g., from M. jannaschii).[3]

  • Substrates: Sodium Pyruvate (10 mM), Acetyl-CoA (1 mM).

  • Reagent: DTNB (Ellman’s Reagent).

  • Standard: (R)-Citramalic acid lithium salt.[1][5]

Workflow
  • Standard Curve Generation:

    • Prepare a dilution series of Citramalic acid lithium salt (0, 0.1, 0.5, 1.0, 5.0 mM) in reaction buffer (50 mM Tris-HCl, pH 7.5).

    • Inject into HPLC (Column: Aminex HPX-87H or equivalent organic acid column; Mobile phase: 5 mM

      
      ).
      
    • Validation Check: Ensure linearity (

      
      ). This confirms the salt is pure and the detector is calibrated.
      
  • Enzyme Reaction:

    • Incubate CimA (0.5

      
      g) with Pyruvate (2 mM) and Acetyl-CoA (0.5 mM) at 37°C.
      
    • Continuous Monitoring: Measure absorbance at 412 nm (DTNB reaction with released CoA-SH).

      
      .
      
  • Orthogonal Validation:

    • Quench reaction at

      
       min with 10% trichloroacetic acid.
      
    • Analyze supernatant via HPLC.

    • Success Criteria: The concentration of citramalate calculated from the HPLC peak (using the Lithium Salt standard curve) must match the concentration of CoA released (calculated from DTNB). If they differ, non-specific hydrolysis of Acetyl-CoA is occurring.

Protocol B: Pathway Bypass Feeding (Metabolic Flux)

Objective: Determine if a host strain possesses functional downstream enzymes (LeuCD/LeuB) capable of converting citramalate to isoleucine.

The "Self-Validating" Logic: By feeding the Citramalate Lithium Salt to a


 (threonine deaminase deficient) strain, growth is only possible if the strain can metabolize the exogenous citramalate into 

-ketobutyrate.
Workflow
  • Strain Prep: Use an E. coli auxotroph:

    
     (cannot make Ile from Thr).
    
  • Media Setup: M9 Minimal Media + Glucose (0.4%).

  • The Gradient:

    • Condition A: No additives (Negative Control).

    • Condition B: + L-Isoleucine (Positive Control).

    • Condition C: + (R)-Citramalic acid lithium salt (Concentration gradient: 0, 1, 5, 10 mM).

  • Observation:

    • Monitor

      
       over 24 hours.
      
    • Interpretation: Growth in Condition C confirms that the lithium salt was successfully transported into the cell and processed by endogenous LeuCD/LeuB into isoleucine.

    • Troubleshooting: If no growth occurs, it indicates either a transport failure (citramalate transporter needed) or LeuCD specificity issues (enzyme engineering required).

References

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]

  • Howell, D. M., Xu, H., & White, R. H. (1999). (R)-citramalate synthase in methanogenic archaea. Journal of Bacteriology, 181(1), 331–333.[5] [Link]

  • Zhang, Q., et al. (2019). Metabolic Engineering of Escherichia coli for Efficient L-Isoleucine Production based on the Citramalate Pathway. Journal of Agricultural and Food Chemistry, 67(46), 12796–12805. [Link]

  • Risso, C., et al. (2008). Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens. Journal of Bacteriology, 190(7), 2266–2274. [Link]

Sources

D-(-)-Citramalic Acid: A High-Fidelity Biomarker for Intestinal Dysbiosis and Yeast Overgrowth

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The complex ecosystem of the gut microbiome plays a pivotal role in human health and disease. Dysbiosis, an imbalance in this microbial community, can lead to a cascade of metabolic disturbances, contributing to a wide range of chronic conditions.[1][2][3] Microbial metabolites, detectable in urine and serum, serve as non-invasive windows into the functional state of the gut microbiota.[4] Among these, D-(-)-Citramalic acid has emerged as a significant, yet often overlooked, biomarker. This organic acid is not a product of human metabolism; its presence, particularly at elevated levels, is a direct indicator of microbial overgrowth, specifically from yeast and certain anaerobic bacteria.[5] This guide provides a comprehensive technical overview of D-(-)-Citramalic acid, its biochemical origins, its clinical significance as a biomarker for gut dysbiosis and candidiasis, and the analytical methodologies required for its accurate quantification.

The Biochemical Basis of D-(-)-Citramalic Acid Production

D-(-)-Citramalic acid is a five-carbon dicarboxylic acid. Its accumulation in biological fluids is not due to host metabolic pathways but is a byproduct of microbial fermentation.[5][6] The primary producers are yeast species, notably of the genus Saccharomyces, as well as some anaerobic bacteria like Propionibacteria and Clostridia.[5]

The core biochemical reaction is the condensation of two central metabolic intermediates: pyruvate and acetyl-CoA. This reaction is catalyzed by the enzyme citramalate synthase (CimA).[7][8][9] In the context of gut dysbiosis, the overgrowth of specific yeast or bacteria leads to increased activity of this pathway, resulting in the production and subsequent absorption of D-(-)-Citramalic acid into the host's circulation, followed by excretion in the urine.

A critical aspect of this pathway is its relationship with the host's Krebs cycle (Citric Acid Cycle). The microbial citramalate synthase competes for the same substrate, acetyl-CoA, that the host's citrate synthase uses to produce citrate.[10][11] Furthermore, the structural similarity of citramalate to malate suggests a potential for competitive inhibition of enzymes that utilize malate, such as malate dehydrogenase, and interference with the malate-aspartate shuttle, a key mechanism for transporting reducing equivalents into the mitochondria.[5][6]

Biochemical_Pathway_of_D_Citramalic_Acid Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citramalate_Synthase Citramalate Synthase (CimA) (Yeast/Bacteria) Pyruvate->Citramalate_Synthase AcetylCoA->Citramalate_Synthase Substrate Competition Citrate_Synthase Citrate Synthase (Host Mitochondria) AcetylCoA->Citrate_Synthase D_Citramalic_Acid D-(-)-Citramalic Acid (Biomarker) Citramalate_Synthase->D_Citramalic_Acid Microbial Production OAA Oxaloacetate OAA->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate Host Metabolism Krebs_Cycle Krebs Cycle Citrate->Krebs_Cycle Experimental_Workflow Sample_Collection 1. Urine Sample Collection Sample_Prep 2. Sample Preparation (Solvent Extraction) Sample_Collection->Sample_Prep Derivatization 3. Chemical Derivatization (e.g., Silylation) Sample_Prep->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 5. Data Processing (Peak Integration) GCMS_Analysis->Data_Processing Interpretation 6. Interpretation (Comparison to Reference) Data_Processing->Interpretation

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The Citramalate Pathway: A Cornerstone of Central Carbon Metabolism in Methanogenic Archaea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methanogenic archaea, pivotal players in the global carbon cycle and promising candidates for biofuel production, possess unique metabolic pathways that distinguish them from bacteria and eukaryotes. Among these is the citramalate pathway, a critical route for the assimilation of acetyl-CoA and the biosynthesis of key metabolites, including the essential amino acid isoleucine. This guide provides a comprehensive technical overview of the citramalate pathway in methanogenic archaea, synthesizing current research to offer field-proven insights for its study and potential manipulation. We will delve into the core biochemistry of the pathway, present detailed experimental protocols for its investigation, and discuss its regulation. This document is intended to serve as a foundational resource for researchers seeking to understand and harness this unique metabolic route.

Introduction: The Significance of the Citramalate Pathway in Methanogens

Methanogenic archaea thrive in anaerobic environments, utilizing a limited range of substrates to produce methane. Their central carbon metabolism must be highly efficient and adaptable. The citramalate pathway represents a key anaplerotic route, replenishing essential intermediates and providing building blocks for biosynthesis. Unlike the canonical glyoxylate shunt found in many bacteria and plants for acetyl-CoA assimilation, many methanogens employ the citramalate pathway. This pathway is particularly significant as the primary route for isoleucine biosynthesis in many of these organisms, bypassing the typical threonine-dependent pathway.[1][2] Understanding this pathway is not only crucial for fundamental insights into archaeal physiology but also opens avenues for metabolic engineering and the development of novel antimicrobial strategies targeting this essential metabolic hub.

Core Biochemistry of the Citramalate Pathway

The citramalate pathway commences with the condensation of two central metabolites, acetyl-CoA and pyruvate, and proceeds through a series of enzymatic reactions to generate key intermediates for amino acid biosynthesis.

The Initiating Step: (R)-Citramalate Synthase (CimA)

The gateway to the citramalate pathway is the enzyme (R)-citramalate synthase (EC 2.3.1.182), encoded by the cimA gene.[1] This enzyme catalyzes the stereospecific condensation of the acetyl group from acetyl-CoA onto the keto carbon of pyruvate to form (R)-citramalate.[1][3]

Reaction: Acetyl-CoA + Pyruvate + H₂O → (R)-Citramalate + CoA

The first characterization of this enzyme was in the hyperthermophilic methanogen Methanococcus jannaschii.[1][3] The discovery of this activity was crucial in elucidating a novel route for isoleucine biosynthesis in archaea.[1]

Citramalate_Synthase_Reaction

Kinetic Properties: The kinetic parameters of the M. jannaschii citramalate synthase have been determined, providing insights into its efficiency. These values are essential for metabolic modeling and understanding pathway flux.[3][4][5]

SubstrateK_m (mM)k_cat (s⁻¹)Source
Pyruvate0.850.36[3]
Acetyl-CoA0.140.36[3]
Pyruvate (at 30°C)0.184 ± 0.0120.36 ± 0.05[4][5]
Acetyl-CoA (at 30°C)0.303 ± 0.0230.36 ± 0.05[4][5]

Table 1: Kinetic parameters of (R)-citramalate synthase from M. jannaschii.

Downstream Conversion to Isoleucine Precursors

Following its synthesis, (R)-citramalate is channeled into the isoleucine biosynthesis pathway. This part of the pathway mirrors several steps of the canonical leucine biosynthesis pathway, highlighting the evolutionary mosaicism of metabolic networks.[4][5]

  • Isomerization to 3-Isopropylmalate: (R)-citramalate is isomerized by isopropylmalate/citramalate isomerase, a heterodimeric enzyme composed of a large (LeuC) and a small (LeuD) subunit.[6] The crystal structure of the LeuD subunit from M. jannaschii has been solved, confirming its role in this reaction.[6] This enzyme likely converts (R)-citramalate to an intermediate that can be further metabolized.

  • Oxidative Decarboxylation to α-Ketobutyrate: The product of the isomerization is then oxidatively decarboxylated by a 3-isopropylmalate dehydrogenase homolog (LeuB) to yield α-ketobutyrate.[7] This α-keto acid is a crucial precursor for isoleucine biosynthesis.

Downstream_Pathway

Experimental Methodologies for Studying the Citramalate Pathway

Investigating the citramalate pathway in methanogenic archaea requires specialized techniques due to the anaerobic nature of these microorganisms and the unique biochemistry involved.

Culturing Methanogens for Metabolic Studies

Successful investigation begins with robust culturing techniques. Methanococcus species, for instance, are strict anaerobes and are typically grown in media reduced with agents like cysteine hydrochloride.[8] They can be cultured using either H₂/CO₂ or formate as the primary carbon and energy source.[8][9]

Basic Protocol for Culturing Methanococcus maripaludis

  • Medium Preparation: Prepare a minimal medium (e.g., McNA for H₂/CO₂ or McF for formate) under anaerobic conditions by sparging with N₂ gas.[8]

  • Reduction: Add a reducing agent such as cysteine-HCl and continue sparging.[8]

  • Dispensing: Transfer the medium to an anaerobic chamber and dispense into sealed culture vessels (e.g., Balch tubes).[8]

  • Gassing: For H₂/CO₂ cultures, pressurize the headspace with a mixture of H₂ and CO₂ (e.g., 80:20).[8] For formate cultures, ensure sufficient headspace to accommodate gas production.[8]

  • Inoculation and Incubation: Inoculate with a starter culture and incubate at the optimal temperature for the species (e.g., 37°C for M. maripaludis).[8]

Culturing_Workflow

Enzymatic Assay of (R)-Citramalate Synthase

The activity of (R)-citramalate synthase can be quantified by monitoring the release of Coenzyme A (CoA) from acetyl-CoA, which possesses a free thiol group that can be detected colorimetrically using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[1][2]

Step-by-Step Protocol

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing TES buffer (0.1 M, pH 7.5), acetyl-CoA (1 mM), and pyruvate (1 mM).[1]

  • Enzyme Addition: Add the cell extract or purified enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for the M. jannaschii enzyme) for a defined period (e.g., 60 minutes).[1]

  • Quenching and Color Development: Stop the reaction and develop the color by adding a solution of DTNB in Tris-HCl buffer (pH 8.0).[1]

  • Spectrophotometric Measurement: Measure the absorbance at 412 nm. The amount of CoA released is proportional to the absorbance, which can be quantified using the extinction coefficient of the DTNB-CoA adduct.

Genetic Manipulation of the Citramalate Pathway

Genetic tools are indispensable for elucidating the physiological role of the citramalate pathway. Gene knockout and complementation studies can confirm the function of cimA and other pathway genes. Methanococcus maripaludis is a genetically tractable model methanogen.[10][11]

General Workflow for Gene Knockout in M. maripaludis using CRISPR-Cas9

  • Plasmid Construction: Construct an editing plasmid encoding the Cas9 nuclease, a small guide RNA (sgRNA) targeting the gene of interest (e.g., cimA), and a repair template with flanking homologous regions.[10]

  • Transformation: Introduce the editing plasmid into M. maripaludis using established protocols, such as PEG-mediated transformation.[12]

  • Selection and Screening: Select for transformants using an appropriate marker and screen for the desired gene knockout by PCR and sequencing.

  • Phenotypic Analysis: Characterize the resulting mutant to determine the physiological consequences of the gene deletion, such as auxotrophy for isoleucine.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[13][14][15] By supplying ¹³C-labeled substrates (e.g., ¹³C-acetate or ¹³C-bicarbonate) and analyzing the labeling patterns in proteinogenic amino acids and other metabolites using gas chromatography-mass spectrometry (GC-MS), the relative contributions of different pathways can be determined.

Conceptual Steps for ¹³C-MFA in Methanogens

  • Tracer Experiment: Cultivate the methanogen in a defined medium with a ¹³C-labeled substrate until isotopic steady-state is reached.[15]

  • Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to release amino acids.[16]

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the isotopic labeling patterns of the derivatized amino acids.

  • Flux Calculation: Use specialized software to fit the labeling data to a metabolic model and calculate the intracellular fluxes.[13]

Regulation of the Citramalate Pathway

The flow of metabolites through the citramalate pathway is tightly regulated to meet the metabolic demands of the cell without wasteful overproduction.

Transcriptional Regulation

While specific transcriptional regulators of the cimA gene in methanogens have not been extensively characterized, archaeal gene regulation often involves transcription factors that are homologs of bacterial regulators.[2] The TrmB family of transcriptional regulators is widespread in archaea and is known to control metabolic pathways, including amino acid metabolism.[17][18][19] It is plausible that a TrmB family member or another transcriptional regulator responds to intracellular levels of isoleucine or other pathway intermediates to modulate the expression of cimA and other pathway genes. Further research using techniques like RNA-seq and ChIP-seq in wild-type and mutant strains is needed to elucidate the specific regulatory networks.[1]

Allosteric Regulation: Feedback Inhibition

A common mechanism for regulating amino acid biosynthesis pathways is feedback inhibition, where the final product of the pathway binds to an allosteric site on the first enzyme, inhibiting its activity.[20][21] While direct evidence for feedback inhibition of (R)-citramalate synthase by isoleucine in methanogens is still emerging, studies on the heterologously expressed M. jannaschii enzyme have shown that evolved variants can become insensitive to isoleucine feedback inhibition, suggesting that the wild-type enzyme is likely subject to this form of regulation.[22] This is a critical area for future investigation, as understanding the allosteric regulation of this key enzyme is vital for metabolic engineering efforts.

Conclusion and Future Directions

The citramalate pathway is a central metabolic route in many methanogenic archaea, essential for acetyl-CoA assimilation and isoleucine biosynthesis. This guide has provided a detailed overview of its biochemistry, methods for its study, and its likely regulatory mechanisms. As research in archaeal metabolism progresses, several key areas warrant further investigation:

  • Characterization of Downstream Enzymes: Detailed kinetic and structural studies of the LeuC/D and LeuB homologs in methanogens are needed to fully understand the pathway's flux capacity.

  • Elucidation of Regulatory Networks: The specific transcriptional regulators and the precise mechanisms of feedback inhibition governing the citramalate pathway in methanogens remain to be discovered.

  • Metabolic Engineering Applications: A deeper understanding of the pathway and its regulation will enable more effective engineering of methanogens for the production of biofuels and other valuable chemicals.

The methodologies and foundational knowledge presented here provide a robust framework for researchers to explore and exploit the unique metabolic capabilities of these fascinating microorganisms.

References

  • Howell, D. M., Xu, H., & White, R. H. (1999). (R)-Citramalate Synthase in Methanogenic Archaea. Journal of Bacteriology, 181(1), 331–333. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 74(24), 7802–7808. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 74(24), 7802–7808. [Link]

  • Nayak, D. D., & Metcalf, W. W. (2021). Transcriptional regulation of methanogenic metabolism in archaea. Current Opinion in Microbiology, 60, 8–15. [Link]

  • Karr, E. A., & Schmid, A. K. (2022). TrmB Family Transcription Factor as a Thiol-Based Regulator of Oxidative Stress Response. mBio, 13(4), e01031-22. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed evolution of Methanococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli. PubMed, 18952866. [Link]

  • Zaparty, M., & Esser, D. (2014). The TrmB family: a versatile group of transcriptional regulators in Archaea. Archives of Microbiology, 196(8), 533–542. [Link]

  • Lyu, Z., & Whitman, W. B. (2017). A Flexible System for Cultivation of Methanococcus and Other Formate-Utilizing Methanogens. Archaea, 2017, 8153921. [Link]

  • Moore, B. C. (2017). Developing Genetic Tools in Methanococcus maripaludis. White Rose eTheses Online. [Link]

  • Kim, J., Lee, C., Kim, K. H., Kim, D. J., Lee, S. J., & Kim, S. J. (2012). Crystal Structure of LeuD From Methanococcus Jannaschii. Journal of Structural Biology, 178(1), 93–97. [Link]

  • UniProt Consortium. (1998). leuB - 3-isopropylmalate dehydrogenase - Methanothermobacter thermautotrophicus (strain ATCC 29096 / DSM 1053 / JCM 10044 / NBRC 100330 / Delta H). UniProtKB. [Link]

  • Gernhardt, P., Possot, O., Foglino, M., Sibold, L., & Klein, A. (1999). A comprehensive study into the molecular methodology and molecular biology of methanogenic Archaea. FEMS Microbiology Reviews, 23(5), 593–628. [Link]

  • Sugimoto, T., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(3). [Link]

  • Taylor, M. (2015). Optimizing Genetic Manipulation of Methanogens through Faster Cloning Techniques. ScholarWorks@UARK. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856–2877. [Link]

  • Karr, E. A., & Schmid, A. K. (2022). TrmB Family Transcription Factor as a Thiol-Based Regulator of Oxidative Stress Response. ResearchGate. [Link]

  • Zaparty, M., & Esser, D. (2014). The TrmB family: a versatile group of transcriptional regulators in Archaea. PubMed. [Link]

  • Zhang, F., et al. (2020). Uncovering dynamic transcriptional regulation of methanogenesis via single-cell imaging of archaeal gene expression. ResearchGate. [Link]

  • Batool, M., et al. (2023). Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method. AMB Express, 13(1), 69. [Link]

  • Howell, D. M., Xu, H., & White, R. H. (1999). (R)-Citramalate Synthase in Methanogenic Archaea. Journal of Bacteriology, 181(1), 331–333. [Link]

  • Li, J., et al. (2022). CRISPR-Cas9 Toolkit for Genome Editing in an Autotrophic CO2-Fixing Methanogenic Archaeon. Microbiology Spectrum, 10(4), e00949-22. [Link]

  • Zheng, Y., et al. (2022). Efficient CRISPR/Cas12a-Based Genome-Editing Toolbox for Metabolic Engineering in Methanococcus maripaludis. ACS Synthetic Biology, 11(7), 2496–2503. [Link]

  • Stock, T., et al. (2018). Complete Genome Sequence of the Methanococcus maripaludis Type Strain JJ (DSM 2067), a Model for Selenoprotein Synthesis in Archaea. Genome Announcements, 6(14), e00249-18. [Link]

  • Fonseca, J. A., & Leigh, J. A. (2020). Natural transformation of M. maripaludis. ResearchGate. [Link]

  • Whitman, W. B., & Thauer, R. K. (2023). Model Organisms To Study Methanogenesis, a Uniquely Archaeal Metabolism. Journal of Bacteriology, 205(8), e00101-23. [Link]

  • Whitman, W. B., et al. (1982). Nutrition and carbon metabolism of Methanococcus voltae. Journal of Bacteriology, 149(3), 852–863. [Link]

  • Whitman, W. B., et al. (1982). Nutrition and carbon metabolism of Methanococcus voltae. ResearchGate. [Link]

  • RicochetScience. (2015, March 28). Feedback Inhibition of Biochemical Pathways [Video]. YouTube. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. ResearchGate. [Link]

  • He, L., et al. (2020). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 6(3), 89. [Link]

  • Luttik, M. A., et al. (2000). Alleviation of feedback inhibition in Saccharomyces cerevisiae aromatic amino acid biosynthesis: quantification of metabolic impact. Metabolic Engineering, 2(3), 141–153. [Link]

  • Sander, T., et al. (2019). Allosteric Feedback Inhibition Enables Robust Amino Acid Biosynthesis in E. coli by Enforcing Enzyme Overabundance. Cell Reports, 26(2), 438–448.e5. [Link]

  • 13CFLUX2. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Johnson, K. V., et al. (2016). Proteomic Analysis of Methanococcus voltae Grown in the Presence of Mineral and Nonmineral Sources of Iron and Sulfur. Applied and Environmental Microbiology, 82(12), 3533–3542. [Link]

  • Hendrickson, E. L., et al. (2004). Complete Genome Sequence of the Genetically Tractable Hydrogenotrophic Methanogen Methanococcus maripaludis. Journal of Bacteriology, 186(20), 6956–6969. [Link]

  • Sun, X., et al. (2016). 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii. Frontiers in Microbiology, 7, 1205. [Link]

  • Johnson, M. R., & Mukhopadhyay, B. (2019). A Genetic System for Methanocaldococcus jannaschii: An Evolutionary Deeply Rooted Hyperthermophilic Methanarchaeon. Frontiers in Microbiology, 10, 1533. [Link]

  • Wikipedia. (n.d.). Methanocaldococcus jannaschii. Retrieved from [Link]

  • TB Genome Annotation Portal. (n.d.). Rv2987c (leuD). Retrieved from [Link]

  • Johnson, M. R., & Mukhopadhyay, B. (2019). A Genetic System for Methanocaldococcus jannaschii: An Evolutionary Deeply Rooted Hyperthermophilic Methanarchaeon. PubMed, 31316478. [Link]

  • de Kraker, J. W., et al. (2007). Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS. Journal of Biological Chemistry, 282(30), 22002–22011. [Link]

  • UniProt Consortium. (2005). leuB - 3-isopropylmalate dehydrogenase - Thermus thermophilus. UniProtKB. [Link]

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Methodological & Application

High-Performance GC-MS Metabolomics: Using D-Citramalic Acid Lithium Salt as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the field of untargeted and targeted metabolomics, the reliability of data is inextricably linked to the quality of normalization strategies. D-Citramalic acid (2-methylmalic acid) , supplied as a stable lithium salt , serves as a robust internal standard (IS) for the profiling of organic acids, particularly those associated with the Tricarboxylic Acid (TCA) cycle and glycolysis.

Unlike common endogenous metabolites (e.g., succinate, malate), D-Citramalic acid is generally exogenous to mammalian systems (being a product of anaerobic bacterial metabolism), ensuring zero background interference in human or animal tissue samples. Its elution profile on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS) places it distinctively within the "organic acid window," making it an ideal retention time locker and normalization anchor.

This guide details the protocol for utilizing D-Citramalic acid lithium salt, covering solubility, extraction, two-step derivatization (Methoximation/Silylation), and mass spectral validation.

Scientific Rationale & Chemical Logic

Why D-Citramalic Acid?
  • Structural Homology: It possesses two carboxyl groups and a hydroxyl group, chemically mimicking the derivatization kinetics of malic acid, citric acid, and fumaric acid.

  • Chromatographic Resolution: On a standard non-polar column (DB-5MS), the TMS-derivative of Citramalic acid elutes shortly after Malic acid but before Aspartic acid, a region often free of co-eluting interferences.

  • Stability: The lithium salt form provides superior shelf-stability compared to the free acid, which can be hygroscopic.

The Reaction Mechanism

To analyze this non-volatile organic acid via GC-MS, two chemical transformations are required:

  • Protonation/Solubility: The lithium salt is dissolved in water (stock). Upon addition to the sample and subsequent drying/extraction, the salt dissociates.

  • Derivatization:

    • Step A (Methoximation): Protects carbonyl groups (if any) and stabilizes ring structures. (Citramalic acid has no ketone group, but this step is standard for the accompanying metabolites in the sample).

    • Step B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces active protons on the -OH and -COOH groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile.

Experimental Protocol

Reagents & Materials
  • Internal Standard: D-(-)-Citramalic acid lithium salt (CAS: 6236-10-8).

  • Solvents: Methanol (LC-MS grade), Chloroform, Water (Milli-Q).

  • Derivatization Reagents:

    • Methoxyamine Hydrochloride (MeOx) in Pyridine (20 mg/mL).

    • MSTFA + 1% TMCS (Trimethylchlorosilane).[1]

Preparation of Internal Standard Stock

The lithium salt is highly water-soluble.

  • Primary Stock (10 mM): Dissolve 1.48 mg of D-Citramalic acid lithium salt in 1 mL of Milli-Q water. Store at -20°C.

  • Working Solution (0.5 mM): Dilute the Primary Stock 1:20 with extraction solvent (usually cold Methanol/Water) or add directly to the sample prior to extraction.

Sample Preparation & Extraction (The "Fiehn" Method Adaptation)

Standardization is critical.[2] The IS must be added before extraction to account for recovery losses.

  • Homogenization: Add 10 µL of Working Solution (0.5 mM) to the biological sample (e.g., 20 mg tissue or 30 µL plasma).

  • Extraction: Add 1 mL of extraction solvent (Isopropanol:Acetonitrile:Water 3:3:2 or Methanol:Chloroform:Water 5:2:2). Vortex vigorously for 10 seconds.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Drying: Transfer 500 µL of the supernatant to a glass GC vial. Evaporate to complete dryness using a SpeedVac concentration system.[3] Crucial: The sample must be completely anhydrous before silylation.

Two-Step Derivatization

Perform this step in a fume hood.

  • Methoximation: Add 10 µL of MeOx/Pyridine solution to the dried residue. Shake/incubate at 30°C for 90 minutes.

    • Note: This solubilizes the Citramalic acid salt and prepares the matrix.

  • Silylation: Add 90 µL of MSTFA + 1% TMCS . Shake/incubate at 37°C for 30 minutes.

  • Equilibration: Allow samples to sit at room temperature for 1-2 hours (or analyze immediately if using an autosampler with heating capability).

GC-MS Acquisition Parameters

Instrument: Agilent 7890B/5977B (or equivalent single quadrupole). Column: DB-5MS or HP-5MS UI (30m × 0.25mm × 0.25µm).

ParameterSetting
Inlet Temperature 250°C
Injection Mode Splitless (or Split 1:10 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min hold) → Ramp 10°C/min to 325°C → Hold 5 min
Transfer Line 290°C
Ion Source 230°C (EI Source)
Scan Range m/z 50–600 (Full Scan)

Data Analysis & Validation

Identification

The Citramalic acid derivative (Citramalic acid-3TMS) typically elutes between Malic acid-3TMS and Aspartic acid-3TMS.

  • Target Ion (Quantifier): m/z 217 (or m/z 305 for confirmation).

  • Retention Index (RI): Approx. 1330–1350 (Varies by alkane ladder, verify with pure standard).

Calculation

Calculate the Response Factor (RF) for each target metabolite (


) relative to the Internal Standard (

):


Quality Control Criteria
  • IS Peak Area Consistency: The RSD of the Citramalic acid peak area across all samples in a batch should be < 20%.

  • Retention Time Shift: Should not exceed ±0.05 minutes across the run.

Visualization of Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the specific entry point of the Lithium Salt IS.

G Sample Biological Sample (Tissue/Plasma) IS_Add Add D-Citramalic Lithium Salt (aq) Sample->IS_Add Spike Extract Extraction (MeOH/CHCl3) IS_Add->Extract Precipitate Proteins Dry SpeedVac Dry (Anhydrous) Extract->Dry Supernatant Deriv1 Deriv 1: MeOx (Solubilization) Dry->Deriv1 Residue Deriv2 Deriv 2: MSTFA (Silylation) Deriv1->Deriv2 90 min @ 30°C GCMS GC-MS Analysis (m/z 217) Deriv2->GCMS Inject

Caption: Critical path for integrating D-Citramalic acid Lithium Salt into the GC-MS metabolomics workflow.

Troubleshooting Logic

If the Internal Standard signal is inconsistent, use this logic flow to diagnose the root cause.

Logic Start Issue: High IS Variability (RSD > 20%) Check1 Check IS Retention Time Start->Check1 Decision1 RT Shifting? Check1->Decision1 Action1 Leak in GC Inlet or Column Trim Needed Decision1->Action1 Yes Check2 Check Water Content Decision1->Check2 No Decision2 Moisture Present? Check2->Decision2 Action2 Re-Dry Samples. MSTFA is hydrolyzed. Decision2->Action2 Yes Action3 Check Pipetting Accuracy or Matrix Suppression Decision2->Action3 No

Caption: Diagnostic decision tree for troubleshooting Internal Standard variability in GC-MS runs.

References

  • Fiehn, O. (2016). Metabolite Profiling in Arabidopsis. The Fiehn Lab, UC Davis. (Standard protocols for MSTFA derivatization and organic acid profiling).

  • Sigma-Aldrich. (n.d.). D-(−)-Citramalic acid lithium salt Product Specification. (Chemical properties and CAS verification).

  • Kind, T., et al. (2009). FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry.[4] Analytical Chemistry. (Reference for mass spectral tags of citramalic acid).

  • Thermo Fisher Scientific. (2021).[2] Optimized Workflow for On-Line Derivatization for Targeted Metabolomics. (Automation of the MeOx/MSTFA protocol).

Sources

Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of Citramalic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of citramalic acid in human urine. Citramalic acid is an intermediate in the metabolism of some amino acids and carbohydrates, and its levels in urine can serve as a potential biomarker for certain metabolic disorders.[1] The method employs a simple and efficient sample preparation procedure involving protein precipitation followed by direct injection onto a reversed-phase C18 column. Isocratic elution with a UV detector set at 210 nm allows for sensitive and selective quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles behind the method development, a step-by-step protocol, and complete validation parameters according to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[2][3][4][5]

Introduction: The Significance of Citramalic Acid Measurement

Citramalic acid (2-hydroxy-2-methylbutanedioic acid) is a dicarboxylic acid structurally related to malic acid.[6] It exists as a chiral molecule and is involved in various biochemical pathways.[7] The analysis of urinary organic acids is a crucial tool for diagnosing inborn errors of metabolism and assessing nutritional status.[1][8] Aberrant levels of specific organic acids, such as citramalic acid, can indicate metabolic dysregulation. Therefore, a reliable and validated analytical method for its quantification in a complex biological matrix like urine is essential for clinical research and diagnostic applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its speed, specificity, and accuracy.[9] This application note addresses the need for a straightforward and reproducible HPLC method for citramalic acid, moving away from more complex and time-consuming derivatization-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8][10]

Method Development & Rationale: A Scientifically Grounded Approach

The development of this HPLC method was guided by the physicochemical properties of citramalic acid and the complex nature of the urine matrix.

Analyte Characteristics

Citramalic acid is a polar, water-soluble organic compound with a molecular weight of 148.114 g/mol .[6][7] Its structure contains two carboxylic acid groups, making it amenable to reversed-phase chromatography with an acidic mobile phase to suppress ionization and enhance retention on a nonpolar stationary phase. The presence of a carboxyl group allows for direct UV detection at low wavelengths, typically around 210 nm.[11][12]

Sample Preparation: Simplicity and Efficiency

The primary challenge in analyzing analytes in urine is the presence of numerous endogenous compounds that can interfere with the measurement.[13] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts, they are often more time-consuming and can introduce variability.[1][9][13] For this method, a simple protein precipitation step with acetonitrile was chosen. This approach effectively removes high molecular weight interferences while being rapid and cost-effective. The supernatant can then be directly injected after filtration.

Chromatographic Separation: Achieving Selectivity

A C18 reversed-phase column was selected for its versatility and proven performance in separating polar compounds. The mobile phase consists of an acidic phosphate buffer and a small percentage of organic modifier (acetonitrile). The acidic pH of the mobile phase is crucial for keeping citramalic acid in its protonated, less polar form, thereby increasing its retention on the C18 column and improving peak shape.[14][15] An isocratic elution was chosen for its simplicity, robustness, and faster run times compared to a gradient elution.

Detection: Sensitive and Specific Quantification

UV detection at 210 nm was selected as it provides good sensitivity for carboxylic acids.[11][12] While not as specific as mass spectrometry, for a targeted analysis with adequate chromatographic resolution, it offers a cost-effective and reliable means of quantification.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Urine Urine Sample Collection Precipitation Protein Precipitation (Acetonitrile) Urine->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: Experimental workflow from sample preparation to data analysis.

Detailed Protocol

Materials and Reagents
  • Citramalic acid standard (CAS No: 6236-09-5)[7][16]

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

  • Human urine (drug-free)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Solutions
  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 2.8, with 5% Acetonitrile): Dissolve 2.72 g of KH₂PO₄ in 950 mL of ultrapure water. Adjust the pH to 2.8 with orthophosphoric acid. Add 50 mL of acetonitrile and mix well. Filter and degas before use.

  • Citramalic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of citramalic acid and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • To 500 µL of urine in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC Method Parameters
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.8) with 5% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
Detection UV at 210 nm
Run Time 15 minutes
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the citramalic acid standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of citramalic acid in the urine samples by interpolating their peak areas from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the ICH M10 guidelines for bioanalytical method validation to ensure its suitability for the intended purpose.[2][3][4][5][17]

Validation Parameters
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17] This was assessed by analyzing blank urine samples from multiple sources to check for interfering peaks at the retention time of citramalic acid.

  • Linearity and Range: The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18] These were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Stability: The stability of citramalic acid in urine was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.[17]

Conclusion

This application note presents a simple, rapid, and reliable HPLC-UV method for the quantification of citramalic acid in human urine. The method has been developed with a strong scientific rationale and has been rigorously validated to ensure data integrity. This protocol is well-suited for researchers and clinicians in the fields of metabolic research, clinical diagnostics, and drug development who require an accurate and efficient method for monitoring urinary citramalic acid levels.

References

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Rapid Quantification of Urinary Organic Acids by HPLC Mass Spectrometry to Assess Nutritional Individuality in Chinese Children - J-Stage.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA). (2022, July 25).
  • CAS 6236-09-5: (+)-Citramalic acid | CymitQuimica.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - MDPI. (2023, February 6).
  • HPLC Urinary Organic Acid Profiling: Role of the Ultraviolet and Amperometric Detectors. (2006, December 5).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
  • HPLC Urinary Organic Acid Profiling: Role of the Ultraviolet and Amperometric Detectors.
  • Citramalic acid - Wikipedia.
  • A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation - International Journal of Scientific Research & Technology.
  • (R)-(-)-CITRAMALIC ACID | 6236-10-8 - ChemicalBook. (2026, January 13).
  • (+)-Citramalic Acid | 6236-09-5 - Sigma-Aldrich.
  • Purification of biological samples and validation of bioanalytical HPLC methods for analysis of drugs and their metabolites | Request PDF - ResearchGate.
  • (S)-(+)-citramalic acid, 6236-09-5.
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection - PubMed. (2004, February 13).
  • A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION.
  • US20060160237A1 - Method of screening urine for organic acids - Google Patents.
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • Principles of HPLC Validation - Training Module 3: Validation and Documentation. (2023, December 8).
  • analytical method validation and validation of hplc | PPT - Slideshare.
  • The chromatogram (a) and (b) mass spectrogram of citramalic acid in... - ResearchGate.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Sensitive Ion-Chromatographic Determination of Citric Acid in Urine - MDPI. (2022, June 6).
  • Quantification of citric acid on HPLC? - ResearchGate. (2023, August 11).
  • CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata - Google Patents.
  • Analysis of Organic Acids in Aqueous Samples Application | Agilent.
  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - Sigma-Aldrich.
  • Can any one give a verified method for estimation of urinary citrate or Oxalate or tartarate by HPLC? | ResearchGate. (2021, June 11).
  • Screening of organic acids for nutritional and metabolic profiling from dried urine spots using Gas Chromatograph Mass Spectrometer - Shimadzu Scientific Instruments.
  • Analysis of organic acids by HPLC. (A) Chromatogram of a standard... - ResearchGate.

Sources

1H NMR spectral assignment of D-(-)-Citramalic acid lithium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H NMR Spectral Assignment and Protocol for D-(-)-Citramalic Acid Lithium Salt

Introduction & Scope

This application note details the protocol for the preparation, acquisition, and spectral assignment of D-(-)-Citramalic acid lithium salt (CAS: 6236-10-8 for free acid ref) using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

Citramalic acid is a critical metabolic intermediate in the C5-branched dibasic acid pathway. The lithium salt form is frequently utilized in metabolic profiling and synthetic applications due to its enhanced solubility and stability compared to the free acid. However, the presence of the chiral center at C2 renders the adjacent methylene protons diastereotopic, creating a spectral complexity (AB system) often misidentified by automated software.

Key Structural Features:

  • Chirality: The (R)-configuration at C2 breaks the symmetry of the molecule.

  • Diastereotopicity: The C3 methylene protons (

    
     and 
    
    
    
    ) are magnetically non-equivalent.
  • Ionic State: In

    
     (neutral pH), the lithium salt exists as a dicarboxylate, significantly influencing chemical shifts relative to the free acid in DMSO-
    
    
    
    .

Experimental Protocol

Reagents and Materials[1]
  • Analyte: D-(-)-Citramalic acid lithium salt (>95% purity).

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4) or DSS. Avoid TMS due to insolubility in water.

  • NMR Tubes: 5 mm high-precision borosilicate tubes (e.g., Wilmad 507-PP or equivalent).

Sample Preparation Workflow

The following workflow ensures reproducibility and minimizes pH-dependent shift variations.

SamplePrep Start Weighing 10-15 mg Sample Solvent Add 600 µL D2O (pH neutral) Start->Solvent Standard Add Internal Std (0.5 mM TSP) Solvent->Standard Mix Vortex & Centrifuge (Remove particulates) Standard->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer

Figure 1: Standardized sample preparation workflow for polar lithium salts.

Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) or noesypr1d (if water suppression is required, though salt samples in D2O usually have minimal water overlap if dried properly).

  • Temperature: 298 K (25°C).

  • Spectral Width: 12 ppm (-2 to 10 ppm).

  • Relaxation Delay (D1):

    
     5 seconds (Critical for accurate integration of the uncoupled methyl singlet).
    
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Acquisition Time (AQ):

    
     3.0 seconds.
    

Results & Discussion: Spectral Assignment

The Spectrum Overview

The 1H NMR spectrum of D-(-)-Citramalic acid Li-salt in


 is characterized by two distinct regions: a high-field methyl singlet and a mid-field methylene AB system. The hydroxyl and carboxyl protons exchange rapidly with 

(HDO peak ~4.79 ppm) and are not observed.
Assignment Logic and Data

The assignment relies on identifying the lack of symmetry caused by the C2 chiral center.

AssignmentLogic Struct Structure Analysis (R)-2-methylmalic acid Chiral Chiral Center at C2 Struct->Chiral Methyl Methyl Group (C5) Freely Rotating Struct->Methyl Methylene Methylene Group (C3) Adjacent to Chiral Center Struct->Methylene Result2 Diastereotopic Protons Magnetically Non-Equivalent Chiral->Result2 Result1 Singlet (3H) ~1.34 ppm Methyl->Result1 Methylene->Chiral Influence Result3 AB System (2H) Two Doublets (Roofing Effect) ~2.4 - 2.8 ppm Result2->Result3

Figure 2: Logical deduction tree for spectral assignment, highlighting the diastereotopic effect.

Quantitative Data Table (Referenced to TSP = 0.00 ppm)
PositionGroupTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
C5

Methyl1.34 Singlet (s)3H-Sharp singlet; sensitive to pH.
C3 (

)

Methylene2.46 Doublet (d)1H

Part A of AB system.
C3 (

)

Methylene2.77 Doublet (d)1H

Part B of AB system.
HDO

Solvent4.79Broad Singlet--Residual water.

Note on the AB System: The methylene protons at C3 appear as two doublets (often described as a quartet without the outer lines if the shift difference is small). This is a classic Geminal Coupling (


) pattern. The "roofing effect" (inner lines taller than outer lines) points toward the other coupled partner.
  • Calculation: The center of the AB system is not the midpoint of the peaks but calculated via

    
    . However, reporting the chemical shift of each doublet center (2.46 and 2.77) is standard practice.
    
Salt vs. Free Acid Effects

It is vital to distinguish the Lithium salt from the free acid.

  • Free Acid (in DMSO): Carboxyl protons visible (~12 ppm).

  • Lithium Salt (in D2O): Carboxylates are deprotonated (

    
    ). Electron donation from the negative charge generally shields the neighboring protons, shifting them slightly upfield compared to the protonated acid species.
    
  • Lithium Specificity:

    
     coordinates tightly with oxygen. While the chemical shift difference between 
    
    
    
    ,
    
    
    , and
    
    
    salts is often negligible (< 0.05 ppm), the relaxation times (
    
    
    ) may vary. Ensure
    
    
    for quantitative work.

Validation & Troubleshooting

Self-Validating the Assignment:

  • Integration Ratio: The integral of the methyl singlet (1.34 ppm) must be 1.5x the sum of the methylene region (2.46 + 2.77 ppm). Ratio = 3:2.

  • HSQC Confirmation: Run a 2D

    
     HSQC.
    
    • The proton at 1.34 ppm should correlate with a carbon at ~28 ppm (Methyl).

    • The protons at 2.46 and 2.77 ppm should both correlate to the same carbon at ~49 ppm (Methylene). This confirms they are attached to the same carbon (geminal).

Common Pitfalls:

  • pH Drift: If the sample is acidic (free acid contamination), the shifts will move downfield (e.g., Methyl -> 1.45 ppm).

  • Mistaking AB for Quartet: Automated peak pickers may label the C3 region as a quartet. Visually inspect for the "roofing" effect and lack of 1:3:3:1 intensity.

References

  • Human Metabolome Database (HMDB). Metabocard for Citramalic acid (HMDB0000446). Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000428: R-(-)-Citramalic Acid. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 439766, Citramalic acid, (-)-. Available at: [Link]

Sources

Application Note: A Hybrid Biological-Chemical Route for the Synthesis of Methacrylic Acid from D-Citramalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methacrylic acid (MAA) is a crucial monomer in the polymer industry, most notably for the production of poly(methyl methacrylate) (PMMA), or acrylic glass.[1] The predominant industrial synthesis route, the acetone-cyanohydrin (ACH) process, relies on toxic and hazardous materials, prompting the search for safer and more sustainable alternatives.[1] This application note details a robust, hybrid bio-chemical process for producing MAA from renewable feedstocks. The process begins with the high-yield microbial fermentation of glucose to (R)-citramalate, a key precursor, using metabolically engineered Escherichia coli. This is followed by the efficient thermocatalytic conversion of the biologically-derived citramalate into the final MAA product.[2][3] This guide provides the scientific rationale, detailed protocols, and process considerations for researchers and developers in synthetic biology and green chemistry.

Part 1: Biotechnological Synthesis of (R)-Citramalate

The cornerstone of this sustainable route is the efficient biological production of the MAA precursor, (R)-citramalate. This is achieved by harnessing the central metabolism of a microbial host, redirecting its resources towards the synthesis of our target molecule.

Principle and Rationale: Engineering a Microbial Catalyst

The core of the bioproduction strategy is the introduction of a single enzymatic step that condenses two key metabolites derived from glycolysis: pyruvate and acetyl-CoA.[2][4][5] The enzyme, citramalate synthase (CimA), catalyzes this reaction to form (R)-citramalate. To achieve industrially relevant titers and yields, a systems-level metabolic engineering approach is imperative. The goal is to maximize the carbon flux towards citramalate while minimizing its consumption by native pathways and the formation of inhibitory byproducts.

// Production Pathway {Pyruvate, AcetylCoA} -> Citramalate [label=" Citramalate Synthase (CimA)\n (Overexpressed)", color="#34A853", fontcolor="#34A853", style=bold, dir=forward];

// Competing Pathways AcetylCoA -> TCA_Cycle [label="Citrate Synthase (gltA)\n (Deleted/Mutated)", color="#EA4335", style=dashed, arrowhead=tee]; Citramalate -> Leucine_Bio [label="3-Isopropylmalate Dehydratase\n (leuC, leuD) (Deleted)", color="#EA4335", style=dashed, arrowhead=tee]; AcetylCoA -> Acetate [label="ackA, pta, poxB\n (Deleted)", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Engineered metabolic pathway for (R)-citramalate production in E. coli.

Strain Engineering Strategy: A Multi-Pronged Approach
  • Pathway Introduction and Enhancement : The primary modification is the high-level expression of a potent citramalate synthase. The CimA enzyme from the thermophilic archaeon Methanococcus jannaschii is a common choice.[1] However, for optimal performance at typical fermentation temperatures (30-37°C), evolved mesophilic variants such as CimA3.7, which exhibit higher activity and resistance to feedback inhibition, are superior.[6]

  • Elimination of Downstream Consumption : In native E. coli metabolism, citramalate can be an intermediate in the leucine biosynthesis pathway. It is converted by 3-isopropylmalate dehydratase, an enzyme complex encoded by the leuC and leuD genes.[2] Deleting these genes is a critical step to prevent the degradation of the desired product, significantly boosting accumulation.[2][7][8]

  • Blocking Competing Fluxes :

    • TCA Cycle : The native citrate synthase, encoded by gltA, competes directly with CimA for the acetyl-CoA substrate pool.[4] Deleting or engineering gltA to reduce its affinity for acetyl-CoA effectively redirects this critical precursor towards citramalate synthesis.[4][8][9]

    • Acetate Formation : During high-glucose fermentation, E. coli often produces acetate as a byproduct, which acidifies the medium and inhibits cell growth. Knocking out genes involved in the primary acetate production pathways (ackA, pta, poxB) is a key strategy to maintain a healthy and productive culture, especially in high-density fermentations.[2][8][10]

Protocol 1: Fed-Batch Fermentation for High-Titer (R)-Citramalate Production

This protocol is designed for a 1L controlled bioreactor and is based on synergistic strain and process design to achieve high productivity.[6]

1. Strain and Inoculum Preparation:

  • Strain: E. coli BW25113 derivative with deletions in ldhA and pflB, transformed with a plasmid carrying the cimA3.7 gene under an inducible promoter (e.g., pBAD24).
  • Day 1 (Seed Culture): Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony. Incubate overnight at 37°C with shaking (250 rpm).
  • Day 2 (Starter Culture): Transfer the overnight culture into 100 mL of defined mineral salts medium in a 500 mL flask. The medium should contain 10 g/L glucose and the necessary antibiotic. Incubate for 8-10 hours at 37°C with shaking.

2. Bioreactor Setup and Batch Phase:

  • Medium: Prepare 800 mL of mineral salts medium in the 1L bioreactor. A typical medium includes phosphates, ammonium chloride, trace metals, and 20 g/L initial glucose.
  • Sterilization: Autoclave the bioreactor with the medium. Add sterile solutions of glucose, magnesium sulfate, and any required supplements (e.g., thiamine) post-sterilization.
  • Inoculation: Inoculate the bioreactor with the 100 mL starter culture to achieve an initial OD₆₀₀ of ~0.1.
  • Batch Growth: Run the batch phase at 37°C. Maintain pH at 7.0 via automated addition of 4M NH₄OH. Maintain dissolved oxygen (DO) above 30% saturation by controlling the agitation speed (e.g., 400-900 rpm) and airflow (e.g., 1 VVM).

3. Fed-Batch and Production Phase:

  • Induction: Once the initial glucose is depleted (indicated by a sharp spike in DO), induce the expression of CimA synthase by adding the inducer (e.g., L-arabinose to a final concentration of 0.5 mM).
  • Feeding: Immediately after induction, begin a continuous, growth-limiting feed of a concentrated glucose solution (e.g., 600 g/L). The feed rate should be controlled to maintain a low residual glucose concentration, which prevents acetate accumulation.[6] A common strategy is an exponential feed rate for the first few hours to support cell growth, followed by a constant rate (e.g., 5-7 g/h).
  • Monitoring: Regularly sample the culture to measure OD₆₀₀, and analyze supernatant for citramalate and residual glucose concentrations using HPLC.
  • Duration: Continue the fed-batch process for 60-70 hours, or until citramalate production plateaus.
Study / Strain Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
Engineered E. coli (Fed-Batch)820.481.85[6]
Engineered E. coli (Fed-Batch)46.50.630.35[9]
GltA[F383M] E. coli (Fed-Batch)>600.53~0.45[4]

Part 2: Thermocatalytic Conversion to Methacrylic Acid

Once the biological precursor is produced and recovered (e.g., via crystallization or extraction), the next stage is its chemical transformation into the final monomer product, methacrylic acid.

Principle and Rationale: Dehydration and Decarboxylation

The conversion of citramalate to MAA is a two-step process that can be performed in a single pot.[2]

  • Dehydration: Citramalic acid is first dehydrated to form unsaturated dicarboxylic acid intermediates. Depending on the conditions, these can include itaconic acid, citraconic acid, or mesaconic acid.

  • Decarboxylation: These intermediates then undergo decarboxylation (loss of CO₂) to yield methacrylic acid.

This reaction can proceed in hot, pressurized water alone, but selectivity and reaction rates can be significantly improved with the use of a solid acid catalyst.[2][11]

ChemicalConversion Citramalate Citramalic Acid Intermediates Itaconic / Citraconic Acid (Intermediates) Citramalate->Intermediates Dehydration (-H₂O) MAA Methacrylic Acid (MAA) Intermediates->MAA Decarboxylation (-CO₂)

Caption: Thermocatalytic conversion of citramalate to methacrylic acid.

Catalyst and Condition Selection

While the reaction can achieve yields as high as 81% in hot pressurized water, this approach may require optimization to improve selectivity.[11] The introduction of a heterogeneous catalyst provides active sites that can favor the desired reaction pathway and reduce the formation of byproducts like α-hydroxybutyric acid. Alumina (Al₂O₃) has been shown to be an effective catalyst, enhancing the single-pass selectivity to MAA.[2][3]

Key reaction parameters that must be precisely controlled are:

  • Temperature: High temperatures (e.g., 250°C) are required to drive both dehydration and decarboxylation.[2]

  • Acidity/Pressure: The reaction is typically performed in an aqueous solution under pressure to keep the water in a liquid or supercritical state. The inherent acidity of the starting material contributes to the reaction, but catalyst choice is paramount.

Protocol 2: Heterogeneous Catalytic Conversion of Citramalate to MAA

This protocol describes a lab-scale batch reaction using a high-pressure reactor.

1. Reactor Preparation:

  • Apparatus: A high-pressure batch reactor (e.g., Parr reactor) equipped with a stirrer, temperature controller, and pressure gauge.
  • Reactants: Prepare an aqueous solution of (R)-citramalate (e.g., 10 wt%).
  • Catalyst: Use a solid acid catalyst such as gamma-alumina (γ-Al₂O₃), calcined prior to use.

2. Reaction Execution:

  • Loading: Add the citramalate solution and the alumina catalyst to the reactor vessel. A typical catalyst loading is determined by the molar ratio of acid sites to citramalate.[2]
  • Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., N₂) to remove oxygen.
  • Heating and Pressurization: Pressurize the reactor with N₂ (e.g., to 20 bar) and begin heating and stirring. The final pressure will increase as the temperature rises.
  • Reaction Conditions: Heat the reactor to the target temperature of 250°C and hold for the desired reaction time (e.g., 30-120 minutes).[2][3]
  • Cooling: After the reaction time has elapsed, rapidly cool the reactor to room temperature.

3. Product Analysis:

  • Sample Preparation: Carefully vent the reactor and collect the liquid product mixture. Filter the sample to remove the solid catalyst.
  • Quantification: Analyze the liquid sample using HPLC to quantify the concentration of remaining citramalate, intermediates, and the final MAA product. This allows for the calculation of conversion and selectivity.
Condition Selectivity to MAA Selectivity to MAA + α-hydroxybutyric acid Temperature Reference
No Catalyst45.6%~71%250°C[2]
Alumina Catalyst63.2%~71%250°C[2]

Overall Process Workflow and Future Outlook

The integration of microbial synthesis and chemical catalysis presents a powerful and sustainable platform for producing commodity chemicals.

Caption: Integrated workflow from renewable glucose to methacrylic acid.

While E. coli is a well-established host, research into alternative microbes like the yeast Saccharomyces cerevisiae or the acid-tolerant Issatchenkia orientalis could offer advantages.[5][12] These organisms may provide greater tolerance to the acidic conditions generated during fermentation, potentially simplifying downstream processing.[12][13] Continued optimization of both the biological and chemical stages, particularly in catalyst design to improve MAA selectivity and reduce byproduct formation, will further enhance the economic viability of this green production route.

References

  • Wu, Y., et al. (2022). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Engineering Au. Available at: [Link]

  • Wu, X., et al. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering. Available at: [Link]

  • ChemRxiv. (2021). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. Cambridge Open Engage. Available at: [Link]

  • Wu, X., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering. Available at: [Link]

  • Tanaka, K., et al. (2024). Production of (R)-citramalate by engineered Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering. Available at: [Link]

  • Center for Advanced Bioenergy and Bioproducts Innovation (CABBI). (2023). Metabolic Engineering of Low-pH-Tolerant Non-Model Yeast, Issatchenkia orientalis, for Production of Citramalate. Available at: [Link]

  • Wu, Z., et al. (2023). Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of citramalate. eScholarship, University of California. Available at: [Link]

  • Wu, Y., et al. (2021). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ChemRxiv. Available at: [Link]

  • Patel, V. F., & Takkellapati, S. (2020). A Review of the Biotechnological Production of Methacrylic Acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Parimi, N. S., et al. (2018). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. Biotechnology and Bioengineering. Available at: [Link]

  • Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Biotechnology. Available at: [Link]

  • Wu, Y., et al. (2022). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Engineering Au. Available at: [Link]

  • Parimi, N., et al. (2018). Metabolic pathways for citramalate synthesis in Escherichia coli... ResearchGate. Available at: [Link]

Sources

Application Note: High-Fidelity GC-MS Analysis of D-Citramalic Acid Lithium Salt via Two-Stage Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolomics, fermentation optimization, and pharmaceutical quality control. It addresses the specific challenge of analyzing D-Citramalic acid lithium salt —a non-volatile, ionic compound—using Gas Chromatography-Mass Spectrometry (GC-MS).

Abstract

D-Citramalic acid (2-methylmalic acid) is a critical intermediate in the isoleucine biosynthetic pathway and a valuable marker in fermentation processes. However, its commercial supply as a lithium salt presents a unique analytical challenge: lithium ions are non-volatile and detrimental to GC column stationary phases. This protocol details a rigorous workflow to (1) liberate the free acid via cation exchange and (2) quantitatively derivatize the analyte using Methoximation-Silylation (MeOx-MSTFA). This method ensures 99%+ reaction efficiency, prevents column degradation, and yields a stable, volatile Trimethylsilyl (TMS) derivative for trace-level quantification.

Introduction & Chemical Strategy

The Analytical Challenge

Direct injection of lithium salts into a GC system is catastrophic. The ionic bond prevents volatilization, leading to accumulation in the inlet liner and rapid degradation of the column's polyimide coating and stationary phase. Furthermore, the tertiary hydroxyl group at the C2 position of citramalic acid is sterically hindered, requiring aggressive silylation conditions.

The Solution: The "Exchange-Protect-Volatilize" Strategy

To successfully analyze this compound, we must break the ionic lattice and block polar functional groups.

  • Desalting (Cation Exchange): We utilize a strong acid cation exchange resin (Dowex 50W-X8) to sequester Lithium ions (

    
    ) and release free D-Citramalic acid (
    
    
    
    form).
  • Methoximation (MeOx): While Citramalic acid lacks a ketone group, this step is included to inhibit ring formation (lactonization) and protect any co-extracted keto-acids in complex matrices, ensuring the method is robust for metabolomics applications.

  • Silylation (MSTFA): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the carboxyl (-COOH) and hydroxyl (-OH) groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[1][2]

Materials & Reagents

ComponentGrade/SpecificationPurpose
D-Citramalic Acid Li-Salt Analytical Standard (>98%)Target Analyte
Dowex 50W-X8 Resin 200-400 mesh, Hydrogen formRemoval of

ions
Methoxyamine HCl 20 mg/mL in PyridineStep 1 Derivatization (Stabilization)
MSTFA + 1% TMCS Synthesis GradeStep 2 Derivatization (Silylation)
Pyridine Anhydrous (<50 ppm

)
Solvent/Acid Scavenger
Ribitol (Adonitol) Internal StandardQuantification Reference
Hexane GC GradePost-reaction dilution (optional)

Experimental Protocol

Phase 1: Salt Removal (Crucial Step)

Failure to remove Lithium will result in incomplete derivatization and injector port contamination.

  • Resin Preparation: Wash 500 mg of Dowex 50W-X8 resin with 10 mL Methanol, then 10 mL HPLC-grade water. Load into a small gravity-flow SPE cartridge or glass pipette plugged with glass wool.

  • Sample Dissolution: Dissolve 10 mg of D-Citramalic acid lithium salt in 5 mL HPLC-grade water.

  • Exchange: Pass the sample solution through the resin bed at a rate of ~1 drop/second. Collect the eluate in a glass scintillation vial.

    • Mechanism:[2][3][4][5]

      
      
      
  • Wash: Rinse the column with 2 mL water and combine with the eluate to ensure quantitative recovery.

  • Internal Standard Addition: Add 50 µL of Ribitol stock solution (0.2 mg/mL).

  • Lyophilization: Freeze-dry the eluate completely. The sample must be a dry white powder (free acid) with zero residual water.

Phase 2: Two-Stage Derivatization
  • Methoximation:

    • Add 80 µL of Methoxyamine HCl in Pyridine to the dried residue.

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 90 minutes .

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS .

    • Note: TMCS (Trimethylchlorosilane) acts as a catalyst to drive the reaction at the sterically hindered tertiary hydroxyl group.

    • Incubate at 37°C for 30 minutes (or 60°C for 15 mins for faster reaction).

  • Equilibration: Allow the sample to cool to room temperature for 30 minutes. The solution should be clear. If cloudy, centrifuge at 10,000 rpm for 5 min to pellet any residual salts.

  • Transfer: Transfer 100 µL to a GC vial with a glass insert.

Phase 3: GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization of TMS derivatives.
Injection Mode Split (10:1)Prevents column overload; Splitless for trace analysis.
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for silylated compounds.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation.
Oven Program 70°C (hold 2 min)

10°C/min

300°C (hold 5 min)
Slow ramp separates Citramalic from Malic/Citric acid.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization for spectral library matching.
Mass Range 50–600 m/zCovers the molecular ion and characteristic fragments.

Workflow Visualization

The following diagram illustrates the transformation of the non-volatile Lithium salt into the analyzable TMS-Ester/Ether.

G LiSalt D-Citramalic Acid (Lithium Salt) [Non-Volatile / Ionic] Resin Cation Exchange (Dowex 50W-X8 H+) LiSalt->Resin Dissolve in H2O FreeAcid D-Citramalic Acid (Free Acid) [Reactive Intermediate] Resin->FreeAcid Elute & Lyophilize MeOx Step 1: Methoximation (MeOx/Pyridine) [Stabilizes Keto-groups] FreeAcid->MeOx Protect Silylation Step 2: Silylation (MSTFA + 1% TMCS) [Blocks -OH and -COOH] MeOx->Silylation Derivatize GC_Ready TMS-Derivative (Tris-TMS-Citramalate) [Volatile / GC-Ready] Silylation->GC_Ready -HF byproduct

Caption: Workflow converting ionic Lithium Citramalate to volatile TMS-Citramalate via cation exchange and silylation.

Data Analysis & Quality Control

Identification

D-Citramalic acid (3-TMS derivative) typically elutes between Malic acid and Citric acid.

  • Target Ion (Quant): m/z 147 (Pentamethyldisiloxanyl cation - characteristic of poly-silylated species).

  • Qualifier Ions: m/z 73 (TMS+), m/z 247 (Loss of methyl and COOTMS).

  • Retention Index (RI): Approx 1350-1400 on DB-5MS (Verify with alkane ladder).

Linearity & Limits
  • Linear Range: 1 µM – 1000 µM (

    
    ).
    
  • Limit of Detection (LOD): ~0.5 µM (Splitless).

Troubleshooting
  • Peak Tailing: Indicates active sites in the liner or incomplete silylation. Replace liner and ensure sample was 100% dry before adding MSTFA.

  • Missing Peaks: Lithium was likely not removed, inhibiting the reaction. Check the pH of the eluate in Phase 1 (should be acidic, pH < 3).

References

  • Kanani, H., et al. (2008). "Metabolic flux analysis of mammalian cell growth." Molecular Systems Biology. (Standardizes MeOx-MSTFA protocols for organic acids).

  • Thermo Fisher Scientific. (2021). "Automated salt removal for online analysis of lithium battery electrolytes." Application Note. (Validates the necessity of removing Li+ salts prior to GC-MS).

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. (The authoritative guide on GC-MS derivatization chemistry).

  • Sigma-Aldrich. "Derivatization Reagents for Specific Functional Groups." Technical Bulletin. (Details MSTFA/TMCS reactivity with hindered hydroxyls).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Isomeric Overlap of Methylmalonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth, actionable guidance for researchers, scientists, and drug development professionals facing the common yet complex challenge of resolving methylmalic acid isomers in mass spectrometry. As a Senior Application Scientist, my goal is to move beyond generic advice, offering a narrative grounded in experimental causality and validated protocols.

This guide focuses on the most frequently encountered challenge: the separation of methylmalonic acid (MMA) from its structural isomer, succinic acid (SA). These compounds are isobaric, meaning they have the same mass, making them indistinguishable by mass spectrometry alone and notoriously difficult to resolve chromatographically due to similar physicochemical properties.[1][2]

Part 1: Frequently Asked Questions (FAQs) & Foundational Troubleshooting

This section addresses the most common initial questions and troubleshooting steps when peak overlap is first observed.

Q1: I'm seeing a single, broad peak where I expect to see methylmalonic acid (MMA). Why is it co-eluting with its isomer, succinic acid (SA)?

Answer: The co-elution of MMA and SA is a classic analytical challenge rooted in their structural similarity. Both are small, polar dicarboxylic acids.[3] This similarity in structure results in nearly identical partitioning behavior in common reversed-phase liquid chromatography (RPLC) systems. In negative ion mode mass spectrometry, their mass spectra are often indistinguishable, complicating analysis.[1][4] Without sufficient chromatographic resolution, your mass spectrometer will detect both ions simultaneously, leading to a single, unresolved peak.

Q2: My chromatographic peak is not just unresolved, it's also broad, split, or tailing. What general issues should I check first?

Answer: Before tackling the specific isomer problem, it's crucial to ensure your system is performing optimally. Poor peak shape can exacerbate co-elution issues. Here are the primary culprits:

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Ensure you are using appropriate sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]

  • Column Degradation: HPLC columns have a finite lifetime. Degradation of the stationary phase can cause poor peak shape and loss of resolution.[6] If the column is old or has been used with harsh conditions, consider replacing it.

  • Suboptimal Mobile Phase: An incorrect pH or buffer concentration can affect the ionization state of the dicarboxylic acids, leading to poor peak shape. Ensure the mobile phase pH is well below the pKa1 of the analytes (~3) to keep them in their neutral form for better retention in RPLC.

  • Instrumental Issues: Problems like dead volume in fittings, a partially clogged frit, or detector issues can all contribute to peak broadening.[6] Perform routine maintenance as recommended by your instrument manufacturer.[5]

Part 2: Advanced Strategies for Isomer Resolution

When basic troubleshooting is insufficient, more advanced chemical and instrumental techniques are required.

Q3: Standard reversed-phase chromatography isn't working. What are my chromatographic options for separating MMA and SA?

Answer: While challenging, chromatographic separation is possible with specialized approaches. The goal is to exploit subtle differences in the isomers' structures.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like MMA and SA.[3] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This alternative retention mechanism can often provide the selectivity that RPLC lacks for these analytes.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity. An anion-exchange functionality can interact differently with the two carboxyl groups of MMA and SA, potentially leading to separation.[3]

  • Chiral Chromatography: For separating enantiomers (e.g., D- and L-isomers of a compound), a chiral stationary phase (CSP) is necessary.[7][8] This is a different class of isomerism than the structural isomerism of MMA and SA, but it's a critical technique for stereoisomer analysis. For instance, a method for separating D- and L-malic acid was developed using a chiral derivatization reagent followed by analysis on a standard C18 column.[9]

Q4: How can chemical derivatization solve my peak overlap problem for GC-MS or LC-MS analysis?

Answer: Derivatization is a powerful strategy that chemically modifies the analytes to enhance their analytical properties. For MMA and SA, the goals are twofold:

  • Increase Volatility for GC-MS: MMA and SA are not volatile enough for direct GC analysis. Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl derivatives.[10]

  • Alter Selectivity for LC-MS or GC-MS: The derivatization reaction can proceed differently or yield products with distinct chromatographic or mass spectrometric properties, enabling separation.

A highly effective strategy for GC-MS involves derivatization with pentafluorobenzyl bromide (PFB-Br).[11][12] Uniquely, in the presence of a base, MMA forms a tripentafluorobenzyl derivative, while SA does not, providing excellent specificity.[13] For LC-MS/MS, derivatizing with butanol to form di-butyl esters allows for analysis in positive ion mode, where the fragmentation patterns of the MMA and SA derivatives are significantly different, enabling their distinction even without perfect chromatographic separation.[1][2][4]

Q5: Can I resolve these isomers without chromatography? What is the role of advanced mass spectrometry techniques?

Answer: Yes, in some cases, you can resolve isomers using the mass spectrometer itself, which is ideal for high-throughput applications.[2]

  • Tandem Mass Spectrometry (MS/MS) with Derivatization: As mentioned above, by converting MMA and SA to their di-butyl esters, their fragmentation patterns in a tandem mass spectrometer become distinct.[1] You can monitor a specific, unique fragment ion for MMA that is not produced by SA. This allows for selective quantification of MMA even if it co-elutes with SA. A deconvolution algorithm can then be used to mathematically resolve the signal from MMA.[2][4]

  • Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This is a cutting-edge technique that adds another dimension of separation. After ionization but before mass analysis, ions are drifted through a gas-filled tube under an electric field.[14] Ions are separated based on their size, shape, and charge, which is characterized by their collision cross-section (CCS).[15][16] Since structural isomers like MMA and SA have different three-dimensional shapes, they will have different drift times and CCS values, allowing the ion mobility cell to separate them before they even reach the mass analyzer.[17] Cyclic ion mobility (cIM) can further enhance this separation by passing the ions through the mobility device multiple times.[18][19]

Part 3: Protocols, Data, and Visual Guides

Troubleshooting Workflow for Isomer Peak Overlap

This diagram outlines a logical workflow for addressing peak overlap of methylmalonic acid isomers.

G cluster_0 Phase 1: Initial Assessment & Basic Troubleshooting cluster_1 Phase 2: Advanced Separation Strategies cluster_2 Phase 3: Method Selection & Validation A Peak Overlap or Poor Shape Observed B Verify System Suitability (Peak Shape, Sensitivity, RT) A->B C Review Sample Preparation (SPE, LLE, Matrix Effects) B->C D Optimize LC Method (Gradient, Flow Rate, Temp) C->D E Separation Still Inadequate D->E F Implement Derivatization E->F Chemical Modification G Switch Column Chemistry (HILIC, Mixed-Mode) E->G Chromatographic Selectivity H Explore Advanced MS Techniques E->H Instrumental Separation I GC-MS Protocol (e.g., PFB-Br) F->I J LC-MS/MS Protocol (e.g., Butylation) F->J L Resolution Achieved G->L K Ion Mobility (IM-MS) Analysis H->K I->L J->L K->L

Caption: A decision-making workflow for resolving isomeric peak overlap.

Protocol: Butylation of MMA and SA for LC-MS/MS Analysis

This protocol is adapted from high-throughput methods developed for clinical analysis and allows for selective detection of MMA in the presence of SA.[1][2][4]

Objective: To derivatize MMA and SA into their di-butyl esters for analysis by positive mode LC-MS/MS, enabling mass spectrometric differentiation.

Materials:

  • Sample (serum, plasma, or urine) with appropriate internal standard (e.g., deuterated MMA, d3-MMA).

  • Butanolic HCl (3 M).

  • Ethyl Acetate.

  • Nitrogen evaporator.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Perform a protein precipitation or extraction appropriate for your sample matrix.

  • Evaporation: Aliquot the extract into a clean tube and evaporate to complete dryness under a stream of nitrogen at 40-50°C. It is critical that no water remains, as it will quench the derivatization reaction.

  • Derivatization:

    • Add 50 µL of 3 M butanolic HCl to the dried sample residue.

    • Vortex thoroughly to ensure the residue is fully dissolved.

    • Seal the tube and heat at 65°C for 20 minutes.

  • Dry Down: After incubation, cool the sample and evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for di-butylated MMA and di-butylated SA. These must be determined empirically on your instrument but will be distinct, allowing for selective MMA quantification.

Comparison of Resolution Strategies
StrategyPrincipleProsConsBest For
LC Method Optimization Modifying mobile phase, gradient, or column to improve chromatographic separation.Simple to implement; no sample modification required.Often insufficient for complete resolution of MMA/SA; can be time-consuming to develop.Initial troubleshooting; when derivatization is not desirable.
GC-MS with Derivatization Chemical modification (e.g., silylation, alkylation) to increase volatility and alter chromatographic properties.[11]Can provide excellent resolution and specificity (e.g., tri-PFB-MMA).[13]Requires extra sample preparation steps; derivatization can be complex and introduce variability.Labs with established GC-MS workflows; when high specificity is required.
LC-MS/MS with Derivatization Chemical modification (e.g., butylation) to create derivatives with unique MS/MS fragmentation patterns.[1][2]High-throughput; resolves isomers by mass, not just chromatography; highly selective.[2]Requires derivatization step; method development for MS/MS transitions is necessary.High-throughput clinical or metabolomics labs.
Ion Mobility MS (IM-MS) Gas-phase separation of ions based on their size and shape (Collision Cross-Section).[14][17]Adds an orthogonal dimension of separation; can resolve isomers without chromatography or derivatization.Requires specialized, advanced instrumentation; may not be available in all labs.Complex mixture analysis; research applications requiring detailed structural information.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]

  • Tsikas, D., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. PubMed. Available from: [Link]

  • Kushnir, M. M., et al. (2016). High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Method for Analyzing Isomers Without Chromatographic Separation. PubMed. Available from: [Link]

  • Kushnir, M. M., et al. (2022). LC-MS/MS Method for High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine: Method for Analyzing Isomers Without Chromatographic Separation. PubMed. Available from: [Link]

  • Tsikas, D., et al. (2025, October 13). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. ResearchGate. Available from: [Link]

  • Ye, Q., Zheng, D., & Zhu, F. (2010). Microwave-assisted derivatization for methylmalonic acid analysis in human serum by gas chromatography-mass spectrometry. Analytical Methods. Available from: [Link]

  • Tsikas, D., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. PMC. Available from: [Link]

  • Ye, Q., Zheng, D., & Zhu, F. (2010). Microwave-assisted derivatization for methylmalonic acid analysis in human serum by gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

  • Kushnir, M. M., et al. (2016). High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Method for Analyzing Isomers Without Chromatographic Separation. SpringerLink. Available from: [Link]

  • LECO Corporation. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work. Available from: [Link]

  • MtoZ Biolabs. (n.d.). What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed. Available from: [Link]

  • Lu, Y., et al. (2020). Constraints on isomers of dissolved organic matter in aquatic environments: Insights from ion mobility mass spectrometry. Geochimica et Cosmochimica Acta. Available from: [Link]

  • Reddit. (2021, January 29). How do we distinguish substances that have overlapping peaks in the mass spectrum?. r/massspectrometry. Available from: [Link]

  • Griffiths, R. L., et al. (2024). Separation of mycolic acid isomers by cyclic ion mobility-mass spectrometry. PubMed. Available from: [Link]

  • Griffiths, R. L., et al. (2024). Separation of mycolic acid isomers by cyclic ion mobility‐mass spectrometry. Sheffield Hallam University Research Archive. Available from: [Link]

  • Cheng, Y., et al. (2023). An improved algorithm for resolving overlapping peaks in ion mobility spectrometry and its application to the separation of glycan isomers. Analyst (RSC Publishing). Available from: [Link]

  • Chouinard, C. (2020, January 25). Ion Mobility-Mass Spectrometry in the Omics. YouTube. Available from: [Link]

  • van der Klis, F. R. M., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. Available from: [Link]

  • Nieto, M., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry. Available from: [Link]

  • Wang, Y., et al. (2021). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl)ethylamine. SciELO. Available from: [Link]

  • Efird, E. (2024). High-Resolution Ion Mobility Analysis of Isomeric Bile Acids Using Structures for Lossless Ion Manipulations (SLIM) IM-MS. Clemson OPEN. Available from: [Link]

  • Miller, L. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Phenomenex. Available from: [Link]

  • Arapitsas, P., et al. (2018). Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap. Food Chemistry. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylmalonic acid. Available from: [Link]

  • van der Klis, F. R. M., et al. (2026, January 7). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. Available from: [Link]

  • Nagy, A. M., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLOS One. Available from: [Link]

  • Castrignanò, E., et al. (2015). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International. Available from: [Link]

  • Peng, G., et al. (2020). Determination of methylmalonic acid, 2-methylcitric acid, and total homocysteine in dried blood spots by liquid chromatography-tandem mass spectrometry: A reliable follow-up method for propionylcarnitine-related disorders in newborn screening. PubMed. Available from: [Link]

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Technical Support Center: Minimizing Lithium Interference in Citramalate Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for citramalate biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay accuracy and reproducibility due to the presence of lithium. As a simple monovalent cation, lithium's potential for interference is often underestimated, leading to confounding results. This document provides in-depth, field-proven insights and actionable protocols to help you identify, understand, and mitigate lithium-based interference in your experiments.

Section 1: Understanding the Mechanism of Lithium Interference

Before troubleshooting, it is crucial to understand the biochemical basis of the problem. Simply applying a generic fix without understanding the underlying cause can lead to new, unforeseen experimental artifacts.

FAQ 1: How exactly does lithium interfere with my citramalate assay?

Lithium can interfere through several mechanisms, but the most probable cause in an enzymatic assay for citramalate is the direct inhibition of the key enzyme, citramalate synthase.

  • Primary Mechanism: Competitive Enzyme Inhibition: Citramalate synthase, like many enzymes in its class, requires a divalent cation, typically Magnesium (Mg²⁺), as a critical cofactor for its catalytic activity. Lithium (Li⁺), although a monovalent cation, can interfere with this process. Due to its small ionic radius, it can compete with Mg²⁺ for binding sites on the enzyme.[1] This binding is non-productive and inhibits the enzyme's function, leading to artificially low measurements of citramalate production or enzyme activity.[2]

  • Secondary Mechanisms (Cell-Based Assays): If you are working with cell lysates or live-cell systems, lithium's well-documented effects on cellular signaling pathways can alter the baseline metabolic state of your cells.[3] Lithium is a known inhibitor of enzymes like Glycogen Synthase Kinase-3 (GSK-3).[1][2] This can indirectly affect the availability of precursors for citramalate synthesis, such as acetyl-CoA and pyruvate, confounding the interpretation of your results.

  • Detection-Specific Interference: In some less common cases, high concentrations of salts, including lithium salts, can interfere with the detection method itself (e.g., altering the optical properties of the sample in spectrophotometric assays or affecting ion-selective electrodes).[4][5]

Below is a conceptual diagram illustrating the primary mechanism of competitive inhibition at the enzymatic level.

LithiumInterference cluster_Enzyme Citramalate Synthase Active Site cluster_Substrates Reactants cluster_Inhibitor Interferent cluster_Product Product Enzyme Active Site Cofactor Binding Pocket Citramalate Citramalate Enzyme->Citramalate Catalyzes Formation Pyruvate Pyruvate Pyruvate->Enzyme Bind to Active Site AcetylCoA Acetyl-CoA AcetylCoA->Enzyme Bind to Active Site Mg Mg²⁺ (Cofactor) Mg->Enzyme Binds as Cofactor Li Li⁺ (Inhibitor) Li->Enzyme Competitively Binds

Caption: Competitive inhibition of citramalate synthase by lithium.

Section 2: Troubleshooting Guide & Mitigation Protocols

This section is structured to address specific problems you may be observing in your experimental results. Each question is followed by a series of scientifically-grounded solutions and detailed protocols.

Issue 1: My assay shows reduced enzyme activity or lower-than-expected citramalate concentrations in samples containing lithium.

This is the most common manifestation of lithium interference. The following steps will help you confirm the interference and systematically eliminate it.

Q1. How do I first confirm that lithium is the cause of the observed inhibition?

A: The most reliable method is a spike-and-recovery experiment. This test validates your assay's ability to accurately measure a known quantity of analyte in your specific sample matrix.

Experimental Protocol 1: Spike-and-Recovery Analysis

  • Prepare Sample Pools: Create three pools of your sample matrix.

    • Pool A (Control): Your biological sample or buffer without lithium.

    • Pool B (Lithium Matrix): Your biological sample or buffer containing lithium at the concentration you expect in your experiments.

    • Pool C (Spiked Lithium Matrix): Pool B spiked with a known, high concentration of a citramalate standard. The final concentration should fall in the upper-middle range of your standard curve.

  • Prepare a Spiked Control:

    • Pool D (Spiked Control): Pool A spiked with the same concentration of citramalate standard as Pool C.

  • Assay Execution: Analyze all four pools according to your standard assay protocol.

  • Data Analysis:

    • Calculate the concentration of endogenous citramalate in Pools A and B.

    • Calculate the percent recovery using the following formula: % Recovery = [(Conc. in Spiked Matrix - Conc. in Unspiked Matrix) / Known Spiked Conc.] * 100

    • Compare the % recovery for the control (Pool D vs. A) and the lithium matrix (Pool C vs. B).

    • Interpretation: A recovery of 80-120% is generally considered acceptable. If recovery in the lithium matrix is significantly lower than in the control matrix, lithium interference is confirmed.

Q2. My spike-and-recovery failed. How can I modify my assay to overcome the interference?

A: Once interference is confirmed, you can employ several strategies, starting with the least disruptive to your established protocol.

Strategy A: Increase the Concentration of the Natural Cofactor (Mg²⁺)

Since lithium's primary interference mechanism is competitive inhibition, you can overcome this effect by increasing the concentration of the essential Mg²⁺ cofactor, based on the principles of Le Châtelier.

Experimental Protocol 2: Mg²⁺ Titration for Activity Rescue

  • Setup: Prepare a series of reaction mixtures containing your enzyme, substrates, and the interfering concentration of lithium.

  • Titration: Create a gradient of MgCl₂ concentrations across these mixtures. We recommend starting from your standard concentration and increasing it in 2-fold increments up to 10-20 times the original concentration.

  • Control: Include a positive control (no lithium, standard Mg²⁺) and a negative control (with lithium, standard Mg²⁺).

  • Analysis: Run the enzymatic assay and measure the reaction rate or endpoint for each Mg²⁺ concentration.

  • Evaluation: Plot the enzyme activity against the Mg²⁺ concentration. You should observe a restoration of activity as the Mg²⁺ concentration increases. Select the lowest Mg²⁺ concentration that restores activity to at least 90% of the positive control for use in future experiments.

Table 1: Example Data from a Hypothetical Mg²⁺ Titration Experiment

Sample Condition Li⁺ Conc. (mM) Mg²⁺ Conc. (mM) Relative Enzyme Activity (%)
Positive Control 0 2.0 100%
Negative Control 5 2.0 35%
Test 1 5 4.0 62%
Test 2 5 8.0 85%
Test 3 (Optimal) 5 12.0 94%

| Test 4 | 5 | 16.0 | 96% |

Strategy B: Optimize the Assay Buffer

The choice of buffering agent can significantly impact enzyme activity and ionic interference.[6] Some buffers have weak chelating properties that may help sequester interfering ions, while others are specifically designed to be non-coordinating.

Table 2: Comparison of Common Biological Buffers

Buffer pKa at 25°C Useful pH Range Metal Binding Comments
Tris 8.06 7.5 - 9.0 Yes Can chelate divalent cations; may inhibit metalloenzymes if not saturated with the required cofactor.[6]
HEPES 7.48 6.8 - 8.2 Negligible Generally considered non-coordinating and a good starting point for minimizing ionic interactions.[7]
MOPS 7.20 6.5 - 7.9 Negligible Similar to HEPES; a good alternative for assays in the neutral pH range.

| Phosphate | 7.20 | 6.2 - 8.2 | Yes | Can inhibit certain enzymes (e.g., kinases) and precipitate with divalent cations at high concentrations.[6] |

Recommendation: If your current buffer is Tris-based or phosphate-based, consider switching to a Good's buffer like HEPES or MOPS to minimize non-specific ionic interactions.[7] Re-validate your assay after changing the buffer system.

Section 3: Advanced Solutions and Best Practices

If the above strategies are insufficient, more robust methods may be required, particularly for complex biological matrices.

Issue 2: My sample matrix is highly complex (e.g., serum, tissue homogenate), and simple buffer changes are not enough.

Q3. What sample preparation techniques can I use to remove lithium or other interferents?

A: When dealing with complex matrices, the goal is to remove interfering substances while preserving your analyte.

Experimental Protocol 3: Sample Cleanup with Deproteinizing Spin Filters

This method removes proteins (including the interfering enzyme if you are measuring citramalate concentration) and can reduce matrix complexity.

  • Select a Filter: Choose a spin filter with a low molecular weight cutoff (e.g., 3 kDa or 10 kDa) that will allow citramalate to pass through while retaining larger proteins.[8]

  • Sample Loading: Add your sample to the upper chamber of the spin filter device.

  • Centrifugation: Centrifuge according to the manufacturer's instructions.

  • Collection: The citramalate-containing ultrafiltrate is collected in the lower tube.

  • Analysis: Use this cleaned ultrafiltrate in your assay.

    • Validation Step: It is critical to perform a spike-and-recovery experiment (Protocol 1) on the ultrafiltrate to ensure that citramalate is not being retained by the filter membrane.

Strategy D: Strategic Sample Dilution

Diluting your sample can often reduce the concentration of an inhibitor below its effective inhibitory threshold while keeping your analyte within the quantifiable range of your assay. Perform a dilution series (e.g., 1:5, 1:10, 1:20) and assay each dilution. If the calculated original concentration becomes consistent at a certain dilution factor, it indicates you have overcome the interference.[9]

Section 4: Master Troubleshooting Workflow

The following diagram provides a logical, step-by-step workflow to guide you through the process of identifying and mitigating lithium interference.

Caption: A logical workflow for troubleshooting lithium interference.

References

  • CLSI. (2019). Clinical Laboratory Testing Interference. Clinical and Laboratory Standards Institute. Retrieved February 15, 2026, from [Link]

  • Taylor, A., & Marks, V. (1991). Determination of Low Concentrations of Lithium in Biological Samples Using Electrothermal Atomic Absorption Spectrometry. Annals of Clinical Biochemistry: International Journal of Laboratory Medicine, 28(1), 43-48. Available from: [Link]

  • Quartarolli, L. F., Silveira, A. T., & Toma, H. E. (2021). Overcoming lithium analysis difficulties with a simple colorimetric/spectrophotometric method. Analytical Methods, 13(31), 3627-3631. Available from: [Link]

  • Patsnap. (2024). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • Shapiro, A. (2019). Response to "What are some good buffers for examining enzyme activity ex vivo?". ResearchGate. Retrieved February 15, 2026, from [Link]

  • Church, S. (2019). Interference Testing. In Clinical Biochemistry (pp. 1-13). National Center for Biotechnology Information. Available from: [Link]

  • Cornell University College of Veterinary Medicine. (n.d.). Interferences. eClinpath. Retrieved February 15, 2026, from [Link]

  • Tymecki, Ł., Koncki, R., & Malinowska, E. (2018). Novel sample double dilution calibration method for determination of lithium in biological samples using automatic flow system with in-syringe reaction. Talanta, 186, 46-52. Available from: [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. Retrieved February 15, 2026, from [Link]

  • Groleau, G. A. (1997). Methods used to decrease lithium absorption or enhance elimination. Journal of Toxicology: Clinical Toxicology, 35(3), 309-313. Available from: [Link]

  • Szewczyk, B., Sowa-Kucma, M., & Nowak, G. (2021). The Mechanisms of Lithium Action: The Old and New Findings. Biomolecules, 11(7), 1039. Available from: [Link]

  • Pharmasciences. (2024). Exploring the Role of Lithium Chelating Agents in Pharmaceutical Applications and Their Benefits. Pharmasciences. Retrieved February 15, 2026, from [Link]

  • Neuroscience Education Institute. (2022). Lithium's Mechanism of Action [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Wen, X. M., et al. (2016). Minimizing chemical interference errors for the determination of lithium in brines by flame atomic absorption spectroscopy analysis. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Young, A. H. (2011). Lithium: the pharmacodynamic actions of the amazing ion. British Journal of Clinical Pharmacology, 72(4), 634-638. Available from: [Link]

  • Beaulieu, J. M., et al. (2022). Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. Frontiers in Molecular Neuroscience, 15, 963502. Available from: [Link]

  • Noda, S., et al. (2021). Production of (R)-citramalate by engineered Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering, 131(4), 365-371. Available from: [Link]

  • Sampson, M., et al. (1997). Positive Interference in Lithium Determinations From Clot Activator in Collection Container. Clinical Chemistry, 43(4), 675-679. Available from: [Link]

  • Wu, X., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering, 113(12), 2670-2675. Available from: [Link]

  • Xu, J., et al. (2018). Rapid and in situ optical detection of trace lithium in tissues. Biomedical Optics Express, 9(9), 4479-4491. Available from: [Link]

Sources

Technical Support Center: Citramalic Acid Lithium Salt Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Citramalic Acid Lithium Salt . It is structured to address the specific physicochemical challenges posed by the lithium cation's high hydration enthalpy.

Core Technical Briefing

The Challenge: Citramalic acid lithium salt is an organic lithium carboxylate. While the citramalate moiety is relatively stable, the lithium cation (


)  is the primary driver of hygroscopicity. Lithium has the highest charge density and hydration enthalpy (

) of all alkali metals.

The Consequence: Upon exposure to ambient humidity (even 40-50% RH), the salt will:

  • Deliquesce: Absorb enough water to dissolve into a concentrated syrup.

  • Shift Stoichiometry: The effective Molecular Weight (MW) changes dynamically, rendering gravimetric preparation of Molar solutions inaccurate.

  • Hydrolytic Risk: While citramalic acid is stable, surface moisture can facilitate microbial growth or slow decarboxylation over long-term storage.

Workflow Visualization

The following decision tree outlines the critical control points for handling this material.

G Start Start: Receive Material Storage Storage Condition (Desiccator/Glovebox) Start->Storage Check Visual Inspection: Is it free-flowing? Storage->Check Dry Proceed to Weighing Check->Dry Yes Wet Material is Clumped/Gooey Check->Wet No Weighing Weighing by Difference (Closed Vessel) Dry->Weighing Recovery Recovery Protocol: Vacuum Dry @ 40°C Wet->Recovery Recovery->Check Validation Karl Fischer Titration (Determine % Water) Weighing->Validation Calc Adjust Molarity Calculation Validation->Calc

Figure 1: The Moisture Defense Loop. This workflow enforces a validation step (Karl Fischer) before any quantitative calculation.

Troubleshooting Guides (FAQ Format)
Module A: Storage & Environmental Control

Q: My salt has turned into a sticky paste inside the vial. Is it ruined? A: Not necessarily, but its physical state has altered. This is deliquescence . The salt has absorbed atmospheric water to the point of self-dissolution.

  • Immediate Action: Do not heat it rapidly. Rapid heating can cause "popping" or decomposition of the organic moiety.

  • Recovery: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or activated molecular sieves for 24-48 hours. If a vacuum oven is available, set it to 40°C  (conservative max) under full vacuum.
    
  • Prevention: Store the vial inside a secondary container (desiccator) with an active desiccant.[1] Parafilm alone is insufficient for long-term storage of Li-salts.

Q: Can I store this at room temperature, or does it need refrigeration? A:

Condition Recommendation Technical Rationale
Room Temp (20-25°C) Acceptable (if desiccated) Citramalic acid is thermally stable, but humidity control is more critical than temperature.
Refrigerated (2-8°C) Preferred Slows potential microbial degradation (if non-sterile) and reduces chemical reactivity.

| Freezer (-20°C) | Caution Required | Risk: Removing a cold bottle into warm humid air causes immediate condensation inside the bottle upon opening. Always allow to equilibrate to room temp before opening. |

Module B: Weighing & Quantitative Transfer

Q: The mass reading on my balance keeps increasing while I weigh the powder. How do I stop this? A: You are observing kinetic water uptake . You cannot "stop" it in an open environment; you must outsmart it using the "Weighing by Difference" technique.

Protocol: Weighing by Difference

  • Dry the Source: Ensure your bulk material is dry (see Module A).

  • Tare the Vessel: Place the capped weighing bottle containing the salt on the balance. Record Mass A.

  • Transfer: Remove the bottle from the balance, open it, and pour/spatula the estimated amount into your receiving flask. Do not leave the bottle open on the balance.

  • Re-weigh: Recap the source bottle and place it back on the balance. Record Mass B.

  • Calculate:

    
    .
    Why this works: The moisture absorbed during the brief transfer affects the receiving flask, but the difference measured represents the solid mass leaving the protected environment.
    

Q: I need exactly 10.0 mM concentration. How do I account for the water weight? A: You cannot assume the label Molecular Weight (MW) is accurate if the bottle has been opened. You must determine the Correction Factor (CF) .

The Correction Protocol:

  • Gold Standard: Perform a Coulometric Karl Fischer (KF) titration on a small aliquot (~50mg).

    • Result: Water content (e.g., 4.5% w/w).

  • Alternative: Thermogravimetric Analysis (TGA).[2] Look for mass loss <100°C.

  • Calculation:

    
    
    
Module C: Solubilization & Chemistry

Q: Will the lithium salt affect the pH of my buffer? A: Yes. Citramalic acid is a dicarboxylic acid.[3]

  • Monolithium salt: Acts as a buffer itself (acidic pH, approx 3.5 - 4.5).

  • Dilithium salt: Basic pH (approx 8.0 - 9.0).

  • Action: Always check pH after dissolving the salt. Adjust using LiOH or Citramalic acid (free acid) to maintain ion commonality (avoiding introduction of Na+ or K+ if studying lithium effects).

Q: I am using this for a battery electrolyte study. What is the moisture limit? A: For non-aqueous electrolytes (e.g., PC/EC solvents), the tolerance is extremely low (<20 ppm).

  • Requirement: You cannot use "bench-dried" salt.

  • Protocol: The salt must be dried in a vacuum oven at 60°C for 12+ hours inside a glovebox antechamber or transferred directly to a glovebox without air exposure.

  • Validation: Verify electrolyte water content via KF titration after dissolution.

Summary of Physicochemical Properties
PropertyValue/BehaviorImplications for Handling
Hygroscopicity High (Deliquescent)Requires desiccator storage; rapid weighing techniques.
Thermal Stability Moderate (Organic Salt)Avoid drying >80°C to prevent decarboxylation or oxidation.
Solubility High in Water, Low in OrganicsSoluble in Methanol/Ethanol; insoluble in non-polar solvents (Hexane).
Chirality (R)-(-) EnantiomerEnsure non-racemizing conditions (avoid extreme pH + heat).
References
  • Sigma-Aldrich. Product Specification: (R)-(-)-Citramalic acid lithium salt.Link (Accessed 2026-02-16).

  • Mettler Toledo. Guide to Karl Fischer Titration: Determination of Water in Lithium Battery Materials.Link.

  • Amixon. Vacuum Drying of Lithium Salts: Process Parameters and Purity Requirements.Link.

  • Cayman Chemical. D-(-)-Citramalic Acid (lithium salt) Product Insert & Handling.Link.

  • GenFollower. Weighing It Right: Handling Hygroscopic Samples in the Laboratory.Link.

Sources

Technical Support Center: Precision Baseline Correction for Citramalate qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Spectroscopy Division) Ticket Subject: Baseline Noise Elimination in Citramalate Standards Analysis

Executive Summary: The "Flatness" Imperative

Welcome to the support hub. You are likely here because your quantitative NMR (qNMR) integration values for Citramalate (2-methylmalic acid) are inconsistent, or your automated purity reports are failing.

In qNMR, baseline error is integration error. Citramalate presents a unique "perfect storm" for baseline issues:

  • Chemical Structure: It contains a quaternary carbon with a hydroxyl group and two carboxyl groups. This creates exchangeable protons that, if not managed, create broad "humps" in the baseline.

  • Spectral Real estate: The methyl singlet (~1.4 ppm) and methylene AB quartet (~2.6–2.9 ppm) sit in the "fingerprint" region where background impurity signals and digital filter artifacts (smiles/frowns) often reside.

This guide moves beyond "clicking the auto-correct button" to addressing the root causes: Acquisition Physics , Sample Chemistry , and Algorithmic Mathematics .

Diagnostic Workflow

Before applying corrections, identify the specific type of distortion you are seeing. Use this logic flow to determine your troubleshooting path.

BaselineTroubleshooting Start Identify Baseline Distortion Type1 Sinusoidal 'Roll' (Wavy Pattern) Start->Type1 Type2 Smiles / Frowns (Curvature at edges) Start->Type2 Type3 Broad Humps / Undefined Baseline Start->Type3 Cause1 Acoustic Ringing / Truncated FID Type1->Cause1 Cause2 Digital Filter Group Delay Type2->Cause2 Cause3 Proton Exchange (pH Issue) Type3->Cause3 Fix1 Acquisition: Increase Pre-scan Delay (DE) Processing: Backward Linear Prediction Cause1->Fix1 Fix2 Processing: First-Order Phase Correction (PH1) Algorithm: Whittaker Smoother Cause2->Fix2 Fix3 Chemistry: Adjust pH (<2 or >9) Acquisition: Temp Control Cause3->Fix3

Figure 1: Diagnostic logic tree for isolating the source of baseline distortion in NMR spectra.

Critical Troubleshooting Guides (Q&A)

Category A: Acquisition-Level Issues (The Hardware)

Q: I see a low-frequency "roll" or wave across my entire Citramalate spectrum. Auto-baseline doesn't fix it. What is this?

A: This is likely Acoustic Ringing or FID Truncation . Citramalate standards are often analyzed at high concentrations. High-Q probes (especially CryoProbes) can "ring" after the radiofrequency pulse, similar to a bell. If acquisition starts before this ringing stops, the initial data points of the Free Induction Decay (FID) are corrupted. Since the beginning of the FID corresponds to the "broad" features of the spectrum (the baseline), this manifests as a roll.

The Protocol:

  • Check Pre-Scan Delay (DE): Ensure your DE parameter (Bruker) or equivalent is set correctly. It should be roughly 6.5 µs to 10 µs. If too short, you capture the ringing.[1]

  • Backward Linear Prediction (LPC): Do not simply cut the first few points (left shifting), as this introduces severe phase errors. Instead, use LPC to reconstruct the first 6–10 points of the FID based on the subsequent good data.

    • Software Step: In Mnova/TopSpin, enable "Backward Linear Prediction" under the Processing/LPC tab. Set "Predicted Points" to match your group delay (usually nearly equal to the number of points in the digital filter).

Q: My baseline curves up (smile) or down (frown) at the edges of the spectrum. Is this a shim issue?

A: No, this is usually a Phase/Filter Artifact . Modern digital filters have a "group delay." If the First-Order Phase correction (PH1) is not perfectly correlated with the Zero-Order Phase (PH0), the baseline will bow.

The Protocol:

  • Manual Phasing: Do not rely on apk (automatic phase correction) for qNMR. Manually adjust PH0 on the Citramalate methyl peak (~1.4 ppm) until it is symmetric. Then, adjust PH1 on a distant peak (e.g., the internal standard like DSS at 0.0 ppm or the residual solvent peak).

  • Oversampling: Ensure your spectral width is wide enough (at least 20 ppm for proton) so that the "edges" where the filter roll-off occurs are far away from your analyte signals.

Category B: Sample Chemistry (The "Invisible" Distortion)

Q: The baseline around the Citramalate methylene region (2.6–2.9 ppm) is uneven/humpy. I can't integrate the AB quartet accurately.

A: This is Exchange Broadening due to uncontrolled pH. Citramalate has a hydroxyl group (-OH) and two carboxyl groups (-COOH). In intermediate pH ranges (pH 3–6), the protons on these groups exchange with water at a rate that is intermediate on the NMR timescale. This creates extremely broad, invisible "hills" under your sharp peaks, lifting the baseline.

The Protocol (The "pH Lock"): You must push the exchange rate to be either "fast" or "slow" to flatten the baseline.

  • Method A (Acidic Lock): Dissolve the standard in

    
     with deuterated acid (e.g., DCl) to bring pH < 1.5. This protonates the carboxyls fully.
    
  • Method B (Basic Lock - Recommended): Dissolve in

    
     buffer at pH > 9 (using NaOD). This deprotonates the carboxyls fully.
    
    • Result: The exchangeable protons merge into the water peak (which you suppress), leaving a perfectly flat baseline for the non-exchangeable methyl and methylene signals.

Category C: Processing Algorithms (The Software)[2]

Q: Which baseline correction algorithm should I use? Polynomial or Whittaker?

A: For qNMR, never use high-order Polynomial fitting. Polynomials (especially order > 3) are dangerous because they can "fit" the tails of your Citramalate peaks as part of the baseline, subtracting real signal and lowering your purity calculation.

Table 1: Algorithm Selection Guide for Citramalate qNMR

AlgorithmMechanismSuitability for qNMRRisk Factor
Polynomial (Order 1-3) Fits a simple curve.Acceptable (if baseline is simple).[1]Low risk of overfitting, but may not cure "rolls."
Polynomial (Order >5) Fits complex curves.FORBIDDEN .High. Will subtract peak tails, causing <99% recovery.
Whittaker Smoother Penalized least squares (separates signal from noise).Excellent .Low. Best for removing broad humps without touching sharp peaks.
Bernstein Polynomial Global fit using specific basis functions.Good .Low. Good alternative if Whittaker fails at edges.

The Protocol:

  • Apply Whittaker Smoother with a "Filter Factor" (Lambda) of 10-100.

  • Visually inspect the "feet" of the methyl singlet. If the baseline cuts into the peak, increase the Lambda value (make the baseline "stiffer").

The "Golden Standard" qNMR Workflow

To ensure reproducibility, follow this validated workflow.

qNMRWorkflow Prep Sample Prep (pH > 9 in D2O) Acq Acquisition (D1 = 30s, AQ = 4s) Prep->Acq No Exchange Process1 Processing I (LPC + Zero Fill) Acq->Process1 Raw FID Process2 Processing II (Manual Phase) Process1->Process2 FFT Process3 Baseline (Whittaker Smoother) Process2->Process3 Flat Phase Result Integration (Error < 0.5%) Process3->Result qNMR

Figure 2: Optimized workflow for Citramalate qNMR analysis.

Key Acquisition Parameters (Bruker/Varian Notation)
ParameterValueReason
Relaxation Delay (

)

seconds
Citramalate methyl

is long (~3-4s). Need

for 99.9% recovery [1].
Acquisition Time (

)

seconds
Ensures high digital resolution to define the peak shape fully.
Spectral Width (

)
20 ppmPushes filter artifacts to edges; aids baseline definition.
Pulse Angle

Maximize signal, provided

is sufficient.
Receiver Gain (

)
Auto - 10%Avoid receiver saturation which causes massive baseline distortion.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Cobas, J. C., Bernstein, M. A., et al. (2006).[2][3] A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance, 183(1), 145-151.[2] Retrieved from [Link]

  • Mestrelab Research. (n.d.). Baseline Correction with Mnova. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Context: Digital Filters and Acoustic Ringing).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

For further assistance with specific Citramalate pulse programs, contact the Spectroscopy Division.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of D-(-)-Citramalic Acid Purity Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in D-(-)-Citramalic Acid

D-(-)-Citramalic acid, a chiral building block and a key intermediate in various metabolic pathways, is of increasing interest to researchers in drug development and biotechnology.[1][2][3] Its stereospecific nature means that its biological activity is intrinsically linked to its enantiomeric purity. The presence of its opposite enantiomer, L-(+)-Citramalic acid, or other chemical impurities can lead to unpredictable therapeutic outcomes, altered biological activity, or outright failure of an experimental pathway.[4]

Therefore, rigorous validation of both chemical and chiral purity is not merely a quality control step; it is a foundational requirement for reproducible and reliable scientific outcomes. This guide provides an in-depth, multi-faceted approach to validating a test sample of D-(-)-Citramalic acid. We will move beyond single-method assessments and employ an orthogonal strategy, comparing our test material against a Certified Reference Material (CRM) using High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Gold Standard: Why Certified Reference Materials (CRMs) are Non-Negotiable

In analytical chemistry, accuracy is defined by the proximity of a measurement to a true or accepted value. Certified Reference Materials (CRMs) are the embodiment of that "true value."[5][6] Produced by accredited organizations under stringent ISO 17034 guidelines, CRMs are characterized to the highest metrological standards and are accompanied by a certificate that specifies property values, uncertainty budgets, and a statement of metrological traceability.[6][7]

Using a CRM for method validation allows us to:

  • Establish Accuracy and Traceability: Confirm that our analytical method can accurately quantify the analyte by comparing our results to the CRM's certified value.[5][8]

  • Validate Method Performance: Assess key validation parameters, including precision, linearity, and specificity.[8]

  • Ensure Inter-Laboratory Consistency: Anchor our results to an internationally recognized standard, ensuring that data generated in our lab is comparable to data from any other facility using the same standards.[9]

This guide will demonstrate a validation workflow where a test batch of D-(-)-Citramalic acid is critically evaluated against a CRM.

cluster_setup Initial Setup cluster_analysis Orthogonal Analytical Validation cluster_eval Data Evaluation & Conclusion CRM Obtain Certified Reference Material (CRM) of D-(-)-Citramalic Acid HPLC Purity Assay & Impurity Profile (HPLC-UV) CRM->HPLC CHIRAL Enantiomeric Purity (Chiral HPLC) CRM->CHIRAL QNMR Absolute Purity Assay (qNMR) CRM->QNMR TS Obtain Test Sample (TS) of D-(-)-Citramalic Acid TS->HPLC TS->CHIRAL TS->QNMR COMP Compare TS Data Against CRM Certificate HPLC->COMP CHIRAL->COMP QNMR->COMP ASSESS Assess Purity, Enantiomeric Excess, and Impurity Profile COMP->ASSESS REPORT Final Validation Report ASSESS->REPORT

Caption: Overall workflow for validating a test sample against a CRM.

Experimental Design: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. By using multiple, independent (orthogonal) methods, we can build a comprehensive and trustworthy profile of our D-(-)-Citramalic acid sample.

  • High-Performance Liquid Chromatography (HPLC-UV): This is our workhorse for determining chemical purity. Organic acids like citramalic acid possess carboxyl groups that absorb UV light at low wavelengths (~210 nm).[10][11] By separating the sample on a reversed-phase column, we can quantify the main peak (D-(-)-Citramalic acid) relative to any other absorbing impurities.[12][13]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The critical question for a chiral molecule is its enantiomeric purity. Enantiomers have identical physical properties in an achiral environment, making them inseparable on a standard HPLC column. Chiral chromatography, which uses a chiral stationary phase (CSP), creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different interaction energies, allowing for their separation and quantification.[14][15] This allows us to determine the enantiomeric excess (% ee).

  • Quantitative NMR (qNMR): This powerful technique provides an absolute purity assessment without the need for a specific chromophore.[16] By adding a certified internal standard of known concentration to a precisely weighed sample, we can use the principle of NMR—that signal intensity is directly proportional to the number of nuclei—to calculate the absolute mass purity of the D-(-)-Citramalic acid.[17][18][19] This method is orthogonal to chromatography and is insensitive to impurities that lack protons.

Comparative Analysis: Test Sample vs. Certified Reference Material

In our scenario, we analyze both the CRM and our Test Sample using the three validated methods. The certificate for the CRM provides the values we must benchmark against.

Table 1: Summary of Purity Validation Results

ParameterAnalytical MethodCertified Reference Material (CRM)Test Sample (TS)Acceptance CriteriaPass/Fail
Chemical Purity HPLC-UV (Area %)99.9% ± 0.1%99.6%≥ 99.5%Pass
Enantiomeric Excess Chiral HPLC≥ 99.8%99.2%≥ 99.0%Pass
Absolute Purity qNMR (mass %)99.8% ± 0.2%99.5%≥ 99.0%Pass
Major Impurity HPLC-UVNot Detected0.25% (at RRT 1.5)≤ 0.3%Pass
L-(+)-Citramalic acid Chiral HPLC≤ 0.1%0.4%≤ 0.5%Pass

Interpretation of Results:

The data shows that the Test Sample meets all pre-defined acceptance criteria.

  • The HPLC Purity is high (99.6%), though slightly lower than the CRM, with a single major impurity detected at 0.25%.

  • The Enantiomeric Excess is 99.2%, indicating the presence of 0.4% of the undesired L-(+)-enantiomer. This is a critical parameter that standard HPLC would miss entirely.

  • The qNMR Absolute Purity of 99.5% corroborates the HPLC data, providing high confidence in the overall purity assessment. The slight difference between HPLC area % and qNMR mass % is expected, as they measure different properties and are subject to different sources of error.

This orthogonal approach provides a robust and defensible validation of the Test Sample's quality.

Detailed Experimental Protocols

The following protocols are provided as a template and should be adapted and fully validated within the end-user's laboratory.

Protocol 1: Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of D-(-)-Citramalic acid by quantifying the area percentage of the main peak relative to all other peaks.

Instrumentation & Materials:

  • HPLC system with UV/Vis or DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 50 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.[13]

  • Sample Diluent: Deionized water

  • D-(-)-Citramalic Acid CRM and Test Sample

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.2 µm membrane.

  • Standard Preparation (CRM): Accurately weigh approximately 25 mg of the CRM and dissolve in 25 mL of deionized water to create a 1.0 mg/mL solution.

  • Sample Preparation (Test Sample): Prepare the Test Sample in the same manner as the CRM.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min[13]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm[11][12]

    • Run Time: 25 minutes

  • System Suitability: Inject the CRM solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the CRM and Test Sample solutions in duplicate.

  • Calculation: Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Chiral Purity by Chiral HPLC

Objective: To separate and quantify the D-(-) and L-(+) enantiomers of citramalic acid to determine the enantiomeric excess (% ee).

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing PREP Prepare 1 mg/mL solutions of CRM and Test Sample in mobile phase INJECT Inject sample onto a Chiral Stationary Phase (CSP) Column PREP->INJECT SEPARATE Isocratic elution separates D-(-) and L-(+) enantiomers based on differential interaction with the CSP INJECT->SEPARATE DETECT Detect enantiomers by UV at 210 nm SEPARATE->DETECT INTEGRATE Integrate peak areas for both enantiomers DETECT->INTEGRATE CALC Calculate % Enantiomeric Excess INTEGRATE->CALC

Sources

A Senior Application Scientist's Guide to Citramalate Synthase and Malate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of cellular metabolism, enzymes are the master catalysts, orchestrating a vast network of biochemical reactions. While thousands of enzymes have been characterized, comparing their activities provides profound insights into metabolic flux, pathway regulation, and potential targets for drug development. This guide offers an in-depth, objective comparison between two distinct but metabolically significant enzymes: Citramalate Synthase (CimA) and Malate Dehydrogenase (MDH).

Malate Dehydrogenase is a ubiquitous enzyme central to core energy metabolism, best known for its role in the tricarboxylic acid (TCA) cycle where it catalyzes the reversible oxidation of L-malate to oxaloacetate.[1][2][3] It is a pivotal player in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane.[4][5] In contrast, Citramalate Synthase is a key enzyme in an alternative biosynthetic pathway for isoleucine, primarily found in certain microorganisms and more recently discovered in plants.[6][7][8] It catalyzes a condensation reaction, joining acetyl-CoA and pyruvate to form citramalate.[9]

Understanding the nuances of their respective activities is crucial for researchers in metabolic engineering, drug discovery, and biochemistry. This guide will dissect their reaction mechanisms, compare their kinetic properties, and provide detailed, field-proven protocols for their experimental comparison.

Part 1: A Tale of Two Reactions: Condensation vs. Redox

At their core, CimA and MDH catalyze fundamentally different types of chemical transformations. This difference dictates their substrates, products, cofactors, and ultimately, the methods used to measure their activity.

  • Malate Dehydrogenase (MDH): An Oxidoreductase MDH (EC 1.1.1.37) belongs to the oxidoreductase family. It facilitates a reversible redox reaction, transferring a hydride ion from L-malate to the cofactor nicotinamide adenine dinucleotide (NAD+), producing oxaloacetate and NADH.[1][10] The reaction's reversibility is critical for its dual roles in the catabolic TCA cycle and anabolic pathways like gluconeogenesis.[11]

  • Citramalate Synthase (CimA): A Lyase/Transferase CimA (EC 2.3.1.182) acts as a synthase, catalyzing a C-C bond formation via a condensation reaction. It joins the acetyl group from acetyl-CoA with the keto group of pyruvate.[8][12] This reaction releases Coenzyme A (CoA) with a free sulfhydryl group and is the committed step in this specific isoleucine biosynthesis pathway.[7][9]

The following diagram illustrates the distinct chemical transformations catalyzed by each enzyme.

G cluster_MDH Malate Dehydrogenase (MDH) Reaction cluster_CimA Citramalate Synthase (CimA) Reaction Malate L-Malate MDH MDH (EC 1.1.1.37) Malate->MDH NAD NAD+ NAD->MDH OAA Oxaloacetate MDH->OAA NADH NADH + H+ MDH->NADH AcetylCoA Acetyl-CoA CimA CimA (EC 2.3.1.182) AcetylCoA->CimA Pyruvate Pyruvate Pyruvate->CimA Citramalate (R)-Citramalate CimA->Citramalate CoA CoA-SH CimA->CoA

Caption: Enzymatic reactions of Malate Dehydrogenase and Citramalate Synthase.

Part 2: Comparative Enzyme Kinetics and Regulation

The efficiency and regulation of an enzyme are quantitatively described by its kinetic parameters and its response to various molecular effectors.

Kinetic Parameters

Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) provide a window into an enzyme's substrate affinity and turnover speed. While these values can vary significantly depending on the source organism, pH, and temperature, the table below presents representative data to facilitate a general comparison.

ParameterMalate Dehydrogenase (MDH)Citramalate Synthase (CimA)Significance
Substrates L-Malate, NAD+ (or Oxaloacetate, NADH)Pyruvate, Acetyl-CoAReflects distinct metabolic roles.
Kₘ for Malate ~0.1 - 0.4 mMN/AMDH shows a high affinity for its substrate.
Kₘ for Pyruvate N/A~0.34 mM (CimA3.7 variant)[13]CimA has a moderate affinity for pyruvate.
Kₘ for Acetyl-CoA N/A~0.05 - 0.15 mM (CimA3.7 variant)[14]CimA displays a relatively high affinity for acetyl-CoA.
Cofactor NAD+/NADH[15]None (releases CoA-SH)MDH is a dehydrogenase; CimA is a synthase.
kcat Varies widely by isoform and direction~3-5 s⁻¹ (CimA3.7 variant at 30°C)[13]Represents the turnover number per active site.
Regulation of Activity

Enzyme activity is tightly controlled within the cell to maintain metabolic homeostasis.

  • MDH Regulation: The activity of MDH is intricately regulated by the cell's energy state and the availability of metabolites. High concentrations of its product, oxaloacetate, can inhibit the forward reaction.[16] Conversely, metabolites like citrate can act as both an activator of the forward (malate oxidation) reaction and an inhibitor of the reverse reaction, depending on the isoform and conditions.[16][17] The NAD+/NADH ratio is a primary determinant of the reaction's direction and rate.[18]

  • CimA Regulation: As part of a biosynthetic pathway, CimA is often subject to feedback inhibition by the downstream product, isoleucine.[6] However, this regulation can be a bottleneck in metabolic engineering applications. Consequently, variants like CimA3.7 have been developed through directed evolution to be resistant to this feedback inhibition, making them more suitable for biotechnological production of chemicals.[9][13]

Part 3: Experimental Design for Comparative Activity Analysis

To objectively compare the enzymatic activities of CimA and MDH, a robust experimental workflow is essential. The causality behind this workflow is to first prepare high-quality enzyme sources and then employ distinct, validated spectrophotometric assays tailored to the unique chemistry of each reaction.

G cluster_prep Phase 1: Enzyme Preparation cluster_assays Phase 2: Parallel Activity Assays cluster_analysis Phase 3: Data Analysis & Comparison P1 Obtain Enzyme Source (Recombinant Protein / Cell Lysate) P2 Protein Quantification (e.g., Bradford Assay) P1->P2 Ensure equal starting amounts A1 MDH Activity Assay P2->A1 Run assays in parallel A2 CimA Activity Assay P2->A2 Run assays in parallel A1_sub Monitor NADH oxidation at 340 nm A1->A1_sub D1 Calculate Specific Activity (U/mg or nmol/min/mg) A1->D1 A2_sub Monitor CoA release with DTNB at 412 nm A2->A2_sub A2->D1 D2 Determine Kinetic Parameters (Km, Vmax) via Substrate Titration D1->D2 D3 Comparative Analysis D2->D3

Caption: Experimental workflow for comparing MDH and CimA activities.

Part 4: Detailed Experimental Protocols

The following protocols are designed as self-validating systems. They include specific reagents and steps to ensure that the measured activity is directly attributable to the enzyme of interest. The choice of wavelength is critical: 340 nm is specific for NADH, while 412 nm is specific for the TNB²⁻ anion produced from the reaction of CoA with DTNB.

Protocol 1: Malate Dehydrogenase (MDH) Activity Assay

This protocol measures the rate of NADH oxidation to NAD+, which corresponds to the conversion of oxaloacetate to L-malate. The decrease in absorbance at 340 nm is directly proportional to MDH activity.[19]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.5

  • 10 mM Oxaloacetic Acid (OAA) solution (prepare fresh in buffer)

  • 3 mM NADH solution (prepare fresh in buffer)

  • Purified MDH or cell lysate containing MDH

  • UV/Vis Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture. The final concentrations should be optimized, but a standard starting point is:

    • 850 µL of 100 mM Potassium Phosphate Buffer, pH 7.5

    • 50 µL of 3 mM NADH solution (Final concentration: 0.15 mM)

    • 50 µL of enzyme solution (diluted in buffer to yield a linear rate)

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer's thermostatted cell holder (e.g., at 25°C or 37°C) for 3-5 minutes to reach thermal equilibrium.

  • Blank Rate Measurement: Monitor the absorbance at 340 nm for 1-2 minutes to establish a baseline rate (should be near zero).

  • Initiate Reaction: Add 50 µL of 10 mM OAA solution (Final concentration: 0.5 mM) to the cuvette, mix quickly by gentle inversion or with a pipette tip.

  • Data Acquisition: Immediately start recording the absorbance at 340 nm every 10-15 seconds for 3-5 minutes. The rate should be linear for at least the first 1-2 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmol of NADH oxidized per minute.

Protocol 2: Citramalate Synthase (CimA) Activity Assay

This assay quantifies the release of Coenzyme A (CoA) with its free sulfhydryl group (-SH). The sulfhydryl group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a strong absorbance at 412 nm.[14][20]

Materials:

  • 100 mM TES Buffer, pH 7.5

  • 20 mM Acetyl-CoA solution (prepare fresh)

  • 20 mM Pyruvate solution

  • 10 mM DTNB solution in buffer

  • Purified CimA or cell lysate containing CimA

  • Visible Spectrophotometer and standard cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture.

    • 800 µL of 100 mM TES Buffer, pH 7.5

    • 50 µL of 20 mM Pyruvate solution (Final concentration: 1 mM)

    • 50 µL of 10 mM DTNB solution (Final concentration: 0.5 mM)

    • 50 µL of enzyme solution (diluted to yield a linear rate)

  • Temperature Equilibration: Incubate the cuvette in a thermostatted spectrophotometer at the desired temperature (e.g., 37°C) for 3-5 minutes.

  • Blank Rate Measurement: Monitor the absorbance at 412 nm for 1-2 minutes to account for any non-enzymatic reaction.

  • Initiate Reaction: Add 50 µL of 20 mM Acetyl-CoA solution (Final concentration: 1 mM) to the cuvette, mix quickly.

  • Data Acquisition: Immediately start recording the absorbance at 412 nm every 15-30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₄₁₂/min) from the initial linear portion of the curve. Use the Beer-Lambert law (ε for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹) to convert this rate into µmol of CoA-SH produced per minute.

Conclusion

The comparison of malate dehydrogenase and citramalate synthase activities reveals a fascinating dichotomy in metabolic function. MDH is a high-flux, reversible oxidoreductase central to energy metabolism, finely tuned by the cell's redox state and allosteric effectors like citrate.[17][21] CimA, in contrast, is a synthase that commits key metabolic building blocks to a specific biosynthetic pathway, regulated primarily by feedback inhibition from its downstream products.[6]

For researchers and drug development professionals, the choice of assay is dictated entirely by the enzyme's catalytic mechanism. The MDH assay leverages the unique spectrophotometric properties of its NAD+/NADH cofactor, while the CimA assay relies on detecting a distinct product, the free sulfhydryl of Coenzyme A. By employing the robust protocols outlined in this guide, scientists can generate reliable, comparable data to advance our understanding of these critical enzymatic players.

References

  • Minárik, P., Tomášková, N., Kollárová, M., & Antalík, M. (2002). Malate dehydrogenases – structure and function. General Physiology and Biophysics, 21(3), 257-265. [Link]

  • Provost, J. J., et al. (2024). Physiology of malate dehydrogenase and how dysregulation leads to disease. Essays in Biochemistry, 68(2), 83-93. [Link]

  • Chapman, A. D., et al. (2024). Catalytic mechanism and kinetics of malate dehydrogenase. Essays in Biochemistry, 68(2), 73-82. [Link]

  • Provost, J. J. (2024). Physiology of malate dehydrogenase and how dysregulation leads to disease. Essays in Biochemistry. [Link]

  • Viquez, O. M., et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry. [Link]

  • Viquez, O. M., et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry. [Link]

  • Amerigo Scientific. (n.d.). Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function. [Link]

  • Viquez, O. M., et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 74(24), 7802–7808. [Link]

  • Viquez, O. M., et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry. [Link]

  • Provost, J. J., et al. (2024). Physiology of malate dehydrogenase and how dysregulation leads to disease. Essays in Biochemistry. [Link]

  • Chapman, A. D., et al. (2024). Catalytic mechanism and kinetics of malate dehydrogenase. Essays in Biochemistry. [Link]

  • Assay Genie. (n.d.). Malate Dehydrogenase Assay (Colorimetric). [Link]

  • University of Wisconsin-La Crosse. (n.d.). Malate dehydrogenase: Mechanism. [Link]

  • BioAssay Systems. (n.d.). Malate Dehydrogenase Assay Kit. [Link]

  • Cell Biologics, Inc. (n.d.). Malate Dehydrogenase Assay (MDH). [Link]

  • Madingou, N. A., et al. (2019). Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase. Applied Microbiology and Biotechnology, 103(13), 5093–5105. [Link]

  • Gegner, J., et al. (2024). Malate dehydrogenase: a story of diverse evolutionary radiation. Essays in Biochemistry. [Link]

  • Wu, M., et al. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Cell Factories, 16(1), 209. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Malate Dehydrogenase: Regulation. [Link]

  • Yauk, Y.-K., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(2), e2018234118. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for citramalate synthesis in Escherichia coli. [Link]

  • Wu, M., et al. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology Society. [Link]

  • Wikipedia. (n.d.). (R)-citramalate synthase. [Link]

  • Liu, M., et al. (2022). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Microbial Cell Factories, 21(1), 169. [Link]

  • Yauk, Y.-K., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. PMC. [Link]

  • Fletcher, E., et al. (2016). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 43(8), 1093–1103. [Link]

  • Barnes, L. D., & Weitzman, P. D. (1986). Interaction Between Citrate Synthase and Malate Dehydrogenase. PubMed. [Link]

  • Wu, M., et al. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain. ResearchGate. [Link]

  • Fahien, L. A., & Kmiotek, E. (1988). Regulation of malate dehydrogenase activity by glutamate, citrate, alpha-ketoglutarate, and multienzyme interaction. The Journal of biological chemistry, 263(22), 10688–10697. [Link]

  • Omini, J., et al. (2022). Dynamic assembly of malate dehydrogenase-citrate synthase multienzyme complex in the mitochondria. eLife, 11, e78356. [Link]

  • El-Shareef, Z., & Weitzman, P. D. J. (1998). Interaction between citrate synthase and malate dehydrogenase - Substrate channeling of oxaloacetate. ResearchGate. [Link]

  • Omini, J., et al. (2021). Association of the malate dehydrogenase-citrate synthase multienzyme complex is regulated by pH and metabolites. Scientific Reports, 11(1), 18770. [Link]

  • M-CSA. (n.d.). Citrate (Si)-synthase. [Link]

Sources

A Senior Application Scientist's Guide to Verifying the Stereochemical Purity of (R)-2-Methylmalic Acid Lithium Salt

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and chiral chemistry, the absolute configuration of a molecule is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as (R)-2-methylmalic acid, ensuring enantiomeric purity is not merely a quality control step; it is a fundamental requirement for safety and efficacy. The seemingly subtle difference between the (R) and (S) enantiomers can lead to vastly different pharmacological activities, with the undesired enantiomer potentially being inactive or, in the worst case, toxic. This guide provides a comprehensive comparison of modern analytical techniques for verifying the stereochemical purity of (R)-2-methylmalic acid lithium salt, offering researchers the technical insights needed to select and implement the most appropriate methodology.

The Imperative of Stereochemical Purity

(R)-2-methylmalic acid is a chiral dicarboxylic acid. Its lithium salt form enhances stability and handling properties, making it a valuable building block in organic synthesis. The stereochemical integrity of this compound dictates the stereochemistry of the final product. Therefore, a robust analytical method to quantify the enantiomeric excess (e.e.) is a critical component of any process development and quality assurance program.[1]

This guide will compare three principal analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry gold standard for enantiomeric separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful, non-separative method for determining enantiomeric ratios.

  • Polarimetry: A traditional but less precise method for measuring optical rotation.

We will delve into the causality behind experimental choices for each technique, provide detailed protocols, and present comparative data to guide your selection process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining enantiomeric purity.[2][3] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation.[4]

Principle of Separation

The choice of the CSP is the most critical parameter. For acidic compounds like 2-methylmalic acid, anion-exchange type CSPs are particularly effective.[5] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are also highly versatile and widely used for screening chiral separations.[6][7] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector on the stationary phase.

Experimental Protocol: A Starting Point
  • Column Selection: A Chiralpak QN-AX or a similar anion-exchange column is a logical first choice due to the acidic nature of the analyte.[5] Alternatively, screening on polysaccharide-based columns like Chiralpak IA or IC can be effective.[6]

  • Mobile Phase: For anion-exchange columns, a typical mobile phase would consist of a polar organic solvent like methanol with acidic and salt additives to control the ionic exchange mechanism.[5] For polysaccharide columns, a normal-phase (e.g., hexane/isopropanol with a small amount of trifluoroacetic acid) or reversed-phase (e.g., acetonitrile/water with a buffer) system can be employed.[3]

  • Sample Preparation: Dissolve the (R)-2-methylmalic acid lithium salt in the mobile phase or a compatible solvent. The concentration should be optimized to give a good detector response without overloading the column.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound, which lacks a strong chromophore.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

    % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Lithium Salt in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (e.g., MeOH + Additives) Column Chiral Column (e.g., Chiralpak QN-AX) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (R and S enantiomers) Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for determining enantiomeric purity by Chiral HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-separative alternative to HPLC for determining enantiomeric excess.[8][9] In the presence of an enantiomerically pure chiral solvating agent (CSA), the (R) and (S) enantiomers of the analyte form transient diastereomeric complexes. These complexes have slightly different chemical environments, leading to the splitting of NMR signals, which can then be integrated for quantification.[8][10]

Principle of Enantiodiscrimination

For carboxylic acids like 2-methylmalic acid, various CSAs can be effective, including those based on BINOL or cinchona alkaloids.[8][9] The CSA interacts with the analyte enantiomers through non-covalent interactions such as hydrogen bonding and π-π stacking.[9] This results in distinct NMR signals for the protons near the chiral center of each enantiomer. The magnitude of the chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination.

Experimental Protocol: A Starting Point
  • CSA Selection: For a carboxylic acid analyte, a CSA like (R)-BINOL or a cinchona alkaloid derivative would be a suitable choice to start with.[8][9]

  • Sample Preparation:

    • Accurately weigh the (R)-2-methylmalic acid lithium salt and dissolve it in a deuterated solvent (e.g., CDCl₃).

    • Add a molar excess of the chosen CSA to the NMR tube. The optimal ratio of CSA to analyte needs to be determined experimentally.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The signals corresponding to the protons alpha to the carboxylic acid groups or the methyl group are the most likely to show enantiomeric differentiation.

  • Quantification: Integrate the well-resolved signals corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the integral values.

    % e.e. = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] * 100

Workflow Diagram: NMR with CSA Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Analyte Dissolve Lithium Salt in Deuterated Solvent Mix Mix in NMR Tube Analyte->Mix CSA Add Chiral Solvating Agent (CSA) CSA->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integration Integrate Differentiated Signals (R and S) Spectrum->Integration Calculation Calculate % e.e. Integration->Calculation

Caption: Workflow for determining enantiomeric purity by NMR with a CSA.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral substance in solution.[11][12] Each enantiomer rotates light by an equal magnitude but in opposite directions. While it is a simple and rapid method, it suffers from lower accuracy and sensitivity compared to chromatographic and spectroscopic techniques, especially for samples with high enantiomeric purity.

Principle of Measurement

The observed optical rotation (α) is proportional to the concentration of the chiral substance, the path length of the sample cell, and the specific rotation [α], which is a characteristic property of the compound. The enantiomeric excess can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.

% e.e. = ([α]_observed / [α]_max) * 100

where [α]_max is the specific rotation of the enantiomerically pure substance.

Experimental Protocol
  • Sample Preparation: Prepare a solution of the (R)-2-methylmalic acid lithium salt of a known concentration in a suitable achiral solvent.

  • Measurement:

    • Calibrate the polarimeter with a blank (solvent only).

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the optical rotation.

  • Calculation: Calculate the specific rotation of the sample and then determine the enantiomeric excess using the known specific rotation of pure (R)-2-methylmalic acid lithium salt.

Comparative Analysis of Techniques

To facilitate an informed decision, the three techniques are compared based on key performance metrics.

Parameter Chiral HPLC NMR with CSA Polarimetry
Accuracy & Precision ExcellentVery GoodModerate to Poor
Sensitivity (LOD/LOQ) High (can detect trace impurities)ModerateLow
Linearity ExcellentGoodGood
Sample Throughput Moderate (depends on run time)High (rapid acquisition)Very High (fast measurement)
Method Development Can be time-consumingModerate (screening of CSAs)Minimal
Information Provided Quantitative % e.e., detects other impuritiesQuantitative % e.e.Bulk property, no impurity profile
Cost (Instrument) HighVery HighLow to Moderate
Cost (Consumables) Moderate (columns, solvents)Low (solvents, CSAs)Very Low

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of analytical method for determining the stereochemical purity of (R)-2-methylmalic acid lithium salt must be guided by the specific requirements of the application.

  • For rigorous quality control, regulatory submissions, and accurate quantification of trace enantiomeric impurities, Chiral HPLC is the unequivocal method of choice. Its high accuracy, sensitivity, and resolving power provide the most trustworthy and defensible data.

  • NMR with Chiral Solvating Agents serves as an excellent orthogonal method for verification and is particularly useful for high-throughput screening or reaction monitoring. Its speed and non-separative nature are significant advantages, provided a suitable CSA can be identified.[9][10]

  • Polarimetry should be considered a preliminary, qualitative check rather than a quantitative tool for purity assessment. Its utility is limited, especially when high accuracy is required.

Ultimately, a multi-faceted approach, potentially using chiral HPLC as the primary method and NMR with a CSA for confirmation, provides the most robust and self-validating system for ensuring the stereochemical integrity of (R)-2-methylmalic acid lithium salt, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Wirth, D. D. (1998). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Available at: [Link]

  • Dong, C., et al. (2024). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. Available at: [Link]

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  • Wang, Y., et al. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]

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  • Chiral HPLC Columns by DAICEL. (n.d.). Analytics-Shop. Available at: [Link]

  • YMC America, Inc. (n.d.). Chiral Prep Chromatography Utilizing Twin-Column Technology. YMC America. Available at: [Link]

  • Metger, A. L., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available at: [Link]

  • Metger, A. L., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

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A Comparative Guide to the Bioactivity of Citramalic Acid Salts: Lithium vs. Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the choice of a salt form for a bioactive molecule is a critical decision that can significantly impact its pharmacological profile. This guide provides an in-depth, objective comparison of the potential bioactivities of citramalic acid lithium salt and citramalic acid sodium salt. While direct comparative studies are not yet prevalent in the literature, this document synthesizes established principles of inorganic pharmacology with the known biological roles of citramalic acid to offer a predictive framework for their differential effects. We will explore the theoretical underpinnings of their distinct bioactivities and provide detailed experimental protocols to validate these hypotheses.

Introduction to Citramalic Acid and the Significance of the Counter-Ion

Citramalic acid, a dicarboxylic acid structurally related to malic acid, is an intermediate in the metabolism of glutamate via the methylaspartate pathway.[1][2] This pathway is crucial for energy production and amino acid metabolism. The (R)-(-)-enantiomer of citramalic acid, in its lithium salt form, has garnered attention for its potential neuroprotective effects, making it a compound of interest for neurological disorder research.[1][2]

The selection of a counter-ion is a pivotal step in drug development, influencing solubility, stability, and, most importantly, bioactivity. Lithium (Li+) and sodium (Na+) are alkali metals with distinct and well-characterized roles in cellular physiology. This guide will dissect how the choice between a lithium and a sodium salt of citramalic acid could lead to divergent biological outcomes.

Theoretical Framework for Comparative Bioactivity

The overarching hypothesis is that the bioactivity of citramalic acid salts will be a composite of the effects of the citramalate anion and the specific cation (Li+ or Na+).

The Bioactivity of the Citramalate Anion

As a metabolic intermediate, the citramalate anion itself is expected to have intrinsic biological activity. It can participate in cellular metabolism and may influence pathways related to energy production and amino acid synthesis.

The Differential Impact of the Cation: Lithium vs. Sodium

The profound differences in the biological roles of lithium and sodium ions form the basis for the predicted divergence in the bioactivity of their respective citramalic acid salts.

Lithium (Li+): A Modulator of Intracellular Signaling

Lithium is a well-established therapeutic agent, primarily for bipolar disorder. Its pharmacological effects are attributed to its ability to modulate several intracellular signaling pathways. A key target of lithium is Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] Lithium directly and indirectly inhibits GSK-3, an enzyme implicated in a multitude of cellular processes, including inflammation, apoptosis, and neuronal plasticity.[1][2][3][4]

  • Neuroprotection: By inhibiting GSK-3, lithium can exert neuroprotective effects.[3][5] GSK-3 is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3] Lithium's inhibition of GSK-3 could therefore reduce tauopathy and associated neurodegeneration.[3]

  • Mood Stabilization: The therapeutic effects of lithium in bipolar disorder are also linked to GSK-3 inhibition and the modulation of other signaling pathways, including the inositol phosphate pathway.[6]

Sodium (Na+): A Key Player in Neuronal Excitability

Sodium ions are fundamental to cellular function, particularly in excitable cells like neurons. The influx of Na+ through voltage-gated sodium channels is the primary driver of the depolarization phase of an action potential.[7][8]

  • Neuronal Firing: The concentration of extracellular sodium directly influences the excitability of neurons.[7] Compounds that modulate sodium channels are used as local anesthetics, antiarrhythmics, and antiepileptics.[5][9][10][11]

  • Cellular Homeostasis: Sodium is crucial for maintaining osmotic balance and is involved in the transport of various molecules across the cell membrane.[7][12]

Therefore, it is hypothesized that citramalic acid lithium salt will exhibit bioactivities related to the modulation of intracellular signaling cascades, particularly those involving GSK-3, leading to potential neuroprotective and mood-stabilizing effects. In contrast, citramalic acid sodium salt is anticipated to primarily influence neuronal excitability and other processes dependent on sodium ion gradients.

Proposed Experimental Validation

To empirically test these hypotheses, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to be self-validating and provide a clear comparison of the bioactivity of the two salts.

Physicochemical Characterization

A prerequisite to any biological comparison is the thorough characterization of the physical and chemical properties of both salts.

Parameter Citramalic Acid Lithium Salt Citramalic Acid Sodium Salt
Molecular Weight To be determinedTo be determined
Solubility in Water To be determinedTo be determined
Solubility in DMSO To be determinedTo be determined
Hygroscopicity To be determinedTo be determined
pH of a 10 mM solution To be determinedTo be determined

A summary of key physicochemical properties.

In Vitro Bioactivity Assessment

Objective: To determine the cytotoxic potential of each salt on a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of citramalic acid lithium salt and citramalic acid sodium salt (e.g., from 0.1 µM to 1 mM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.[13][14][15][16][17]

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[13][14][15]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

G

Objective: To directly compare the inhibitory effects of the two salts on GSK-3 activity.

Methodology:

  • Enzyme and Substrate Preparation: Use a commercially available GSK-3 kinase assay kit. Prepare recombinant GSK-3β enzyme and a specific peptide substrate.

  • Compound Incubation: In a 96-well plate, incubate varying concentrations of citramalic acid lithium salt and citramalic acid sodium salt with GSK-3β and the substrate in the presence of ATP.

  • Kinase Reaction: Allow the kinase reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method appropriate for the kit (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of GSK-3 inhibition for each concentration of the compounds and determine the IC50 values.

G

Objective: To assess the effects of the two salts on spontaneous neuronal firing and network activity.

Methodology:

  • Cell Culture on MEAs: Culture primary cortical neurons on MEA plates.

  • Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network.

  • Compound Application: Apply a range of concentrations of citramalic acid lithium salt and citramalic acid sodium salt to the cultures.

  • Post-Treatment Recording: Record the neuronal activity at various time points after compound application.

  • Data Analysis: Analyze the MEA data for changes in mean firing rate, burst frequency, and network synchrony.

Comparative Data Summary
Assay Predicted Outcome for Citramalic Acid Lithium Salt Predicted Outcome for Citramalic Acid Sodium Salt
Cell Viability Low to moderate cytotoxicity at high concentrations.Low cytotoxicity, similar to vehicle control.
GSK-3 Inhibition Dose-dependent inhibition of GSK-3 activity.No significant inhibition of GSK-3 activity.
Neuronal Excitability Minimal direct effect on spontaneous firing rates.Dose-dependent modulation of firing rates (potential for both increase and decrease depending on concentration).

A summary of predicted outcomes from in vitro assays.

Discussion and Future Directions

The proposed experimental framework provides a robust starting point for delineating the distinct bioactivities of citramalic acid lithium and sodium salts. The expected findings would suggest that the lithium salt holds greater promise for applications where modulation of intracellular signaling and neuroprotection are desired, such as in the context of neurodegenerative diseases. Conversely, the sodium salt may be more relevant in scenarios where influencing neuronal excitability is the primary goal.

Future in vivo studies in relevant animal models would be essential to translate these in vitro findings into a more comprehensive understanding of their pharmacological profiles, including pharmacokinetics and therapeutic efficacy.

Conclusion

The choice of a counter-ion is not a trivial decision in drug development. This guide has provided a theoretical and practical framework for comparing the bioactivity of citramalic acid lithium salt and sodium salt. By understanding the fundamental biological roles of lithium and sodium, we can predict and experimentally validate their differential effects. This approach underscores the importance of a rational, science-driven selection of salt forms to optimize the therapeutic potential of bioactive molecules.

References

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A-B-C Guide to Confirming Citramalate Pathway Flux in Engineered Bacterial Strains: From Isotopic Labeling to Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The engineering of microbial metabolic pathways, such as the citramalate pathway, for the production of valuable chemicals and pharmaceuticals is a cornerstone of modern biotechnology.[1] A critical, yet often challenging, aspect of this endeavor is the accurate confirmation and quantification of metabolic flux through the engineered pathway. This guide provides a comprehensive comparison of state-of-the-art methodologies to validate and measure citramalate pathway flux in engineered bacterial strains, empowering researchers to make data-driven decisions for optimizing their production systems.

The Central Challenge: Beyond Simple Product Titer

While the detection of the final product, citramalate, is a primary indicator of a functional pathway, it provides an incomplete picture of the pathway's efficiency and potential bottlenecks. A robust analysis requires a quantitative understanding of the carbon flow, or flux, from central metabolism to the desired product. This guide will navigate you through the "A-B-C" of flux confirmation: A nalysis of Isotopic Labeling, B io-analyte Quantification, and C haracterization of Enzyme Activity.

A. Analysis of Isotopic Labeling: The Gold Standard for Fluxomics

¹³C-Metabolic Flux Analysis (¹³C-MFA) is widely regarded as the most powerful technique for elucidating in vivo metabolic fluxes with the highest degree of accuracy.[2][3] This method involves feeding the engineered bacterial strain a ¹³C-labeled carbon source, such as glucose, and then tracking the incorporation of the ¹³C isotope into various intracellular metabolites.[4] The resulting labeling patterns in key metabolites, particularly proteinogenic amino acids, provide a detailed fingerprint of the active metabolic pathways.[5][6]

Why ¹³C-MFA?
  • Quantitative Flux Ratios: By analyzing the mass isotopomer distributions of metabolites, ¹³C-MFA can determine the relative contributions of different pathways to the synthesis of a particular metabolite. This is invaluable for identifying competing pathways that may divert carbon away from citramalate production.[7]

  • Identification of Bottlenecks: Deviations from expected labeling patterns can pinpoint enzymatic steps with low activity or unforeseen metabolic rerouting, which are critical targets for further genetic engineering.[6][8]

  • Validation of Pathway Activity: The incorporation of ¹³C into citramalate and its precursors provides unequivocal evidence of the pathway's operation.[5]

Comparative Overview of ¹³C-MFA Approaches
Method Principle Advantages Disadvantages Best Suited For
Stationary ¹³C-MFA Assumes metabolic and isotopic steady-state.[9]High accuracy and resolution for central carbon metabolism.[10]Time-consuming to reach isotopic steady-state; not suitable for dynamic systems.[9]Characterizing flux distribution in stable, continuous, or chemostat cultures.
Isotopically Non-Stationary ¹³C-MFA (INST-MFA) Analyzes the dynamics of isotope labeling before reaching a steady state.[9]Faster than stationary MFA; provides information on intracellular pool sizes.Computationally more complex; lower resolution for some fluxes.Analyzing flux dynamics during batch or fed-batch cultivation.
Experimental Workflow: ¹³C-MFA

The successful implementation of a ¹³C-MFA experiment requires careful planning and execution.

G cluster_prep Preparation cluster_culture Cultivation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_modeling Modeling & Interpretation Strain Engineered Bacterial Strain Medium Defined Medium with ¹³C-Labeled Substrate Strain->Medium Inoculation Culture Cultivation to Isotopic Steady State Medium->Culture Sampling Rapid Sampling Culture->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Hydrolysis Biomass Hydrolysis Quenching->Hydrolysis Derivatization Derivatization Extraction->Derivatization Hydrolysis->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS FluxCalc Flux Calculation & Fitting GCMS->FluxCalc FluxModel Metabolic Model Construction FluxModel->FluxCalc Interpretation Interpretation of Flux Maps FluxCalc->Interpretation

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Step-by-Step Protocol for ¹³C-MFA Data Acquisition:

  • Strain Cultivation: Grow the engineered bacterial strain in a chemically defined medium containing a known concentration of a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).[7]

  • Achieving Isotopic Steady State: For stationary ¹³C-MFA, it is crucial to ensure that the intracellular metabolite labeling patterns are stable over time. This is typically achieved by continuous or chemostat cultivation, or by sub-culturing in the labeled medium for several generations.[5]

  • Rapid Sampling and Quenching: To accurately capture the intracellular metabolic state, rapid sampling and immediate quenching of metabolic activity are essential. This is often done by quickly transferring a known volume of cell culture into a cold solvent, such as methanol, to halt enzymatic reactions.

  • Metabolite Extraction: Intracellular metabolites are then extracted from the quenched cell pellets using appropriate solvents.

  • Biomass Hydrolysis and Derivatization: For the analysis of proteinogenic amino acids, the cell biomass is hydrolyzed, and the resulting amino acids are chemically derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis: The isotopic labeling patterns of the derivatized amino acids and other metabolites are determined using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

  • Data Analysis and Flux Calculation: The measured mass isotopomer distributions are then used in conjunction with a stoichiometric model of the organism's metabolism to calculate the intracellular fluxes using specialized software.[2]

B. Bio-analyte Quantification: Measuring Inputs and Outputs

While ¹³C-MFA provides a detailed view of intracellular fluxes, it is essential to complement this with accurate measurements of extracellular metabolite concentrations. This provides the boundary conditions for flux modeling and allows for the calculation of key performance indicators such as yield, titer, and productivity.[11][12]

Key Measurements:
  • Substrate Consumption: Quantification of the primary carbon source (e.g., glucose) and other essential nutrients in the culture medium over time.

  • Product Formation: Accurate measurement of the extracellular concentration of citramalate.[13][14]

  • Byproduct Formation: Analysis of potential byproduct accumulation, such as acetate, lactate, or ethanol, which can indicate metabolic imbalances or competing pathways.[15]

Analytical Techniques for Metabolite Quantification
Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their affinity for a stationary phase.Robust, reproducible, and widely available. Can be coupled with various detectors (UV, RI, MS).May require derivatization for some compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity. Provides structural information.Requires derivatization for non-volatile compounds like organic acids.
Enzymatic Assays Use of specific enzymes to convert the target metabolite, leading to a measurable change (e.g., color, fluorescence).Highly specific and can be performed in a high-throughput format.An individual assay is required for each metabolite.

Experimental Protocol: HPLC Quantification of Citramalate

  • Sample Preparation: Centrifuge the cell culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells or debris.

  • Chromatographic Separation: Inject the filtered supernatant onto an appropriate HPLC column for organic acid analysis (e.g., a reverse-phase C18 column or an ion-exchange column).

  • Detection: Detect the eluting compounds using a suitable detector, such as a UV detector at a wavelength where citramalate absorbs, or a refractive index (RI) detector.

  • Quantification: Compare the peak area of citramalate in the sample to a standard curve generated from known concentrations of a pure citramalate standard.

C. Characterization of Enzyme Activity: Probing the Pathway's Engine

Directly measuring the in vitro activity of the key enzymes in the engineered pathway, particularly the heterologously expressed citramalate synthase, provides crucial information about the functionality of the individual catalytic steps.[16] This is especially important for troubleshooting low-producing strains or for comparing the efficacy of different enzyme variants.[17]

Why Measure Enzyme Activity?
  • Confirmation of Functional Expression: Demonstrates that the engineered enzyme is being produced in an active form.

  • Kinetic Parameter Determination: Allows for the determination of key kinetic parameters such as Vmax (maximum reaction rate) and Km (substrate affinity), which are essential for metabolic modeling and understanding potential rate-limiting steps.

  • Comparison of Enzyme Variants: Provides a direct comparison of the performance of different enzyme orthologs or engineered variants.[15]

G cluster_prep Cell Lysate Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Harvest Harvest Cells Lyse Lyse Cells (e.g., sonication) Harvest->Lyse Centrifuge Centrifuge to obtain cell-free extract Lyse->Centrifuge ReactionMix Prepare Reaction Mixture (Buffer, Substrates) Initiate Initiate Reaction with Cell-Free Extract ReactionMix->Initiate Monitor Monitor Reaction Progress (Spectrophotometry) Initiate->Monitor CalcRate Calculate Initial Reaction Rate Monitor->CalcRate CalcActivity Calculate Specific Activity (U/mg protein) CalcRate->CalcActivity

Caption: Workflow for a typical in vitro enzyme activity assay.

Experimental Protocol: Colorimetric Assay for Citramalate Synthase Activity

This protocol is adapted from standard assays for similar condensing enzymes like citrate synthase.[18]

  • Preparation of Cell-Free Extract: Harvest cells from a culture expressing the citramalate synthase gene. Resuspend the cell pellet in a suitable buffer and lyse the cells using methods like sonication or high-pressure homogenization. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Protein Quantification: Determine the total protein concentration in the cell-free extract using a standard method like the Bradford assay.

  • Assay Reaction: In a microplate well, combine the reaction buffer, acetyl-CoA, pyruvate, and a chromogenic reagent that reacts with the Coenzyme A (CoA-SH) released during the reaction (e.g., DTNB).

  • Initiation and Monitoring: Initiate the reaction by adding a known amount of the cell-free extract. Immediately monitor the change in absorbance over time at the appropriate wavelength for the chromogenic product using a plate reader.

  • Calculation of Specific Activity: Calculate the initial reaction rate from the linear portion of the absorbance curve. Use this rate, along with the extinction coefficient of the colored product and the protein concentration of the extract, to determine the specific activity of the enzyme (typically in units of µmol/min/mg of protein).

Synthesizing the Data: A Holistic View of Pathway Performance

The true power of these approaches lies in their integration. By combining the detailed intracellular flux map from ¹³C-MFA with the quantitative measurements of substrate uptake and product secretion, and the in vitro characterization of key enzyme activities, a comprehensive and self-validating picture of the engineered pathway's performance emerges. This integrated dataset allows researchers to confidently identify metabolic bottlenecks, quantify the efficiency of carbon conversion, and rationally design the next generation of improved production strains.

References

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D-Citramalic Acid vs. Creatinine Ratio: Validation in Urine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In urinary metabolomics and clinical diagnostics, the normalization of biomarkers is critical to account for variations in hydration and renal output.[1] While Creatinine remains the gold standard for normalization, its limitations (muscle mass dependence, renal clearance variability) are well-documented.

D-Citramalic acid , a specific metabolite of anaerobic bacteria (e.g., Clostridium) and yeast (Saccharomyces), serves a different role: it is a potent biomarker for gut dysbiosis and potential neurotoxic effects.

This guide does not propose D-Citramalic acid as a replacement for creatinine normalization. Rather, it validates the D-Citramalic Acid/Creatinine Ratio as a specific clinical biomarker. We compare the analytical behaviors of both analytes and provide a rigorous protocol to validate their ratio, ensuring that fluctuations in the "denominator" (creatinine) do not mask the signal of the "numerator" (D-Citramalic acid).

Mechanistic Basis: Host vs. Microbial Origin[2]

To validate the ratio, one must first understand the independent variables governing each analyte. The ratio is a collision of two distinct biological systems: Host Physiology vs. Microbiome Activity.

Biological Pathway Diagram

The following diagram illustrates the distinct origins, highlighting why the ratio is sensitive to both renal function and gut flora composition.

MetabolicOrigins cluster_Host HOST PHYSIOLOGY cluster_Microbiome GUT MICROBIOME Muscle Skeletal Muscle (Phosphocreatine) Creatinine Creatinine (Stable Excretion?) Muscle->Creatinine Non-enzymatic degradation Renal Renal Glomerular Filtration Creatinine->Renal Filtered Urine URINE SAMPLE (Target for Analysis) Renal->Urine Final Matrix Yeast Saccharomyces / Clostridium spp. Pyruvate Pyruvate / Acetyl-CoA Yeast->Pyruvate Anaerobic Metabolism DCit D-Citramalic Acid (Dysbiosis Marker) Pyruvate->DCit Citramalate Synthase DCit->Renal Absorbed & Excreted

Figure 1: Distinct biological origins of the ratio components. Creatinine reflects host muscle mass/renal function, while D-Citramalic acid reflects gut microbial load.

Analytical Comparison: The "Vs." Framework

Before validation, the physicochemical differences between the two analytes must be addressed. D-Citramalic acid presents unique challenges regarding chirality and stability that creatinine does not.

Table 1: Physicochemical & Analytical Comparison
FeatureCreatinine (The Denominator)D-Citramalic Acid (The Numerator)Impact on Ratio Validation
Chemical Class Cyclic AmideHydroxy-dicarboxylic acidDerivatization: D-Citramalic requires derivatization (e.g., 3-NPH) for sensitive LC-MS detection; Creatinine does not (but is often run in positive mode).
Chirality AchiralChiral (D- vs L-) Selectivity: L-Citramalic is an intermediate in isoleucine biosynthesis. The method must use a chiral column to quantify the specific D-isomer linked to dysbiosis.
Stability (RT) Stable (~7 days)Variable (Bacterial production)Pre-analytics: Post-collection bacterial growth in urine can synthesize D-Citramalic acid, falsely elevating the ratio. Samples must be frozen immediately or acidified.
Ionization ESI Positive (

)
ESI Negative (

)
Polarity Switching: Simultaneous analysis requires rapid polarity switching or separate injections, affecting cycle time.
Endogenous Levels High (mM range)Low (

M range)
Dynamic Range: The method must handle a massive concentration difference (1000x) without detector saturation for Creatinine or LOQ issues for D-Citramalic.

Validation Protocol: LC-MS/MS Methodology

Objective: Validate a quantitative method for the D-Citramalic/Creatinine ratio in human urine. Standard: FDA/EMA Bioanalytical Method Validation (M10) guidelines.

Sample Preparation (Derivatization Strategy)

Direct analysis of organic acids is often plagued by poor retention on C18 columns. We utilize 3-Nitrophenylhydrazine (3-NPH) derivatization to target the carboxylic acid groups of D-Citramalic acid, improving retention and sensitivity.

  • Thawing: Thaw urine at 4°C. Vortex 30s.

  • Protein Precipitation: Mix 50

    
    L Urine + 150 
    
    
    
    L Acetonitrile (containing IS: D-Citramalic-d3 and Creatinine-d3). Centrifuge at 12,000 x g.
  • Derivatization (Targeting D-Citramalic):

    • Take 50

      
      L supernatant.
      
    • Add 25

      
      L 200 mM 3-NPH (in 50% MeOH).
      
    • Add 25

      
      L 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
      
    • Incubate at 40°C for 30 min.

  • Quench: Add 400

    
    L 0.1% Formic Acid.
    
Instrumental Parameters
  • Column: Chiralpak ZWIX(+) or equivalent (3

    
    m, 150 x 3 mm) to separate D/L isomers.
    
  • Mobile Phase A: ACN/MeOH (50:50) + 50mM Formic Acid.

  • Mobile Phase B: MeOH + 50mM Formic Acid.

  • MS Mode: MRM (Multiple Reaction Monitoring).[2]

    • Creatinine:[3][4][5][6] Positive Mode (m/z 114.1 -> 44.1).

    • D-Citramalic-3NPH: Negative Mode (Derivatized mass transitions).

Validation Workflow Diagram

ValidationWorkflow cluster_Prep Sample Preparation cluster_Data Data Processing Sample Urine Sample (Acidified/Frozen) Precip Protein Ppt (ACN + IS) Sample->Precip Deriv Derivatization (3-NPH + EDC) Precip->Deriv Supernatant Chiral Chiral Separation (D- vs L- Isomer) Deriv->Chiral LC-MS/MS Quant Quantification (Linearity/QC) Chiral->Quant Ratio Ratio Calculation (D-Cit / Creatinine) Quant->Ratio

Figure 2: Step-by-step analytical workflow ensuring isomer specificity and ratio accuracy.

Experimental Data: Acceptance Criteria

To validate the ratio, one must validate the linearity and precision of both analytes independently and then assess the reproducibility of the calculated ratio.

Linearity & Range[8][9]
  • Creatinine: 1.0 – 30.0 mmol/L (Must cover dilute to concentrated urine).

  • D-Citramalic Acid: 0.5 – 100.0

    
    mol/L.
    
  • R²: > 0.995 for both.[7]

Precision & Accuracy (Simulated Data)

The following table represents typical acceptance data for a validated method.

AnalyteQC LevelConc.Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
Creatinine Low2.5 mmol/L2.13.598.5
High25 mmol/L1.82.9101.2
D-Citramalic Low1.0

mol/L
5.47.194.2
High80

mol/L
3.24.897.8
Ratio Combined N/A < 8.0 < 10.0 N/A

Note: The CV of the ratio is calculated using propagation of error:


. Since Creatinine precision is usually very high (low CV), the ratio precision is driven by the D-Citramalic measurement.
Stability Assessment (Critical Step)

Because bacteria can produce D-Citramalic acid ex vivo, stability validation is distinct from standard drugs.

  • Experiment: Spike urine with E. coli or Clostridium (or use non-sterile clinical pool). Store at RT for 0, 4, 8, 24 hours.

  • Acceptance: D-Citramalic levels must not increase >15%.

Clinical Interpretation of the Ratio

The validation of the ratio allows for the establishment of reference intervals.

  • Normal Range: < 5.8 mmol D-Citramalic / mol Creatinine.

  • Elevated Ratio: Indicates yeast (Saccharomyces) or bacterial overgrowth.[8][9]

  • False Positives: High ratio caused by extremely low creatinine (muscle wasting/sarcopenia) rather than high D-Citramalic.

    • Correction: Always report absolute D-Citramalic concentration alongside the ratio to rule out "low creatinine" artifacts.

References

  • Wishart, D. S., et al. (2018). HMDB 4.0: The human metabolome database for 2018. Nucleic Acids Research. [Link] (Source for D-Citramalic acid biological data).

  • Han, J., et al. (2013). Metabolomics for early detection of colorectal cancer. Current Metabolomics.[10] (Discusses 3-NPH derivatization for organic acids).

  • FDA. (2022). M10 Bioanalytical Method Validation Guidelines.[Link]

  • Shaw, W. (2018). Increased urinary excretion of analogs of Krebs cycle metabolites and arabinose in two brothers with autistic features. Clinical Chemistry.[9][11] (Seminal work linking Citramalic acid to gut flora/autism).

  • Biometrix Labs. (2024). Organic Acids Test Interpretive Guide.[Link] (Source for clinical reference ranges).

Sources

A Researcher's Guide to Distinguishing the Abiotic vs. Biotic Origin of Citramalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in fields ranging from geochemistry and astrobiology to food science and drug development, the origin of a molecule can be as critical as its structure. Citramalic acid, a dicarboxylic acid with a chiral center, presents a compelling case. Its presence can signify biological activity, or it could be a product of purely chemical processes. This guide provides a comprehensive comparison of methodologies to differentiate between the abiotic and biotic origins of citramalic acid in your samples, supported by experimental data and protocols. Our focus is on providing not just the "how," but the critical "why" behind each experimental choice, ensuring the integrity and trustworthiness of your findings.

The Central Question: A Tale of Two Origins

Citramalic acid's significance lies in its dual potential origin. In biological systems, it is an intermediate in metabolic pathways, notably in the biosynthesis of the amino acid isoleucine.[1][2] The enzymatic nature of its formation imparts a key characteristic: stereospecificity. Conversely, abiotic synthesis, such as in hydrothermal vents or through prebiotic chemical reactions, is generally not stereospecific, leading to a racemic mixture of enantiomers.[3][4] Understanding the origin of citramalic acid in a sample can therefore provide profound insights into the underlying processes, be they biological or purely chemical.

Biotic vs. Abiotic Synthesis Pathways: A Fundamental Dichotomy

The starkest difference between biotic and abiotic formation of citramalic acid lies in the mechanism of synthesis, which in turn dictates the molecular characteristics of the resulting product.

Biotic Synthesis: The Signature of Life

In the biological realm, citramalic acid is primarily synthesized through the action of the enzyme citramalate synthase (CMS).[1][5] This enzyme catalyzes the condensation of acetyl-CoA and pyruvate.[6][7][8][9] The active site of the enzyme is a chiral environment, which dictates the stereochemistry of the product. Depending on the organism, either the (S)- or (R)-enantiomer of citramalic acid is predominantly produced. For example, in apples and yeast, (S)-citramalate is formed, while some bacteria produce (R)-citramalate.[2] This high degree of stereoselectivity is a hallmark of biological processes.

biotic_synthesis acetyl_coa Acetyl-CoA citramalate_synthase Citramalate Synthase (CMS) acetyl_coa->citramalate_synthase pyruvate Pyruvate pyruvate->citramalate_synthase s_citramalate (S)-Citramalic Acid citramalate_synthase->s_citramalate e.g., in plants, yeast r_citramalate (R)-Citramalic Acid citramalate_synthase->r_citramalate e.g., in some bacteria downstream Downstream Metabolism (e.g., Isoleucine Biosynthesis) s_citramalate->downstream r_citramalate->downstream

Figure 1: Biotic synthesis of citramalic acid is an enzyme-catalyzed, stereospecific reaction.

Abiotic Synthesis: The Randomness of Chemistry

Abiotic synthesis of citramalic acid can occur under various geological conditions, such as those found in hydrothermal systems.[3] These reactions are typically driven by heat and pressure and are not guided by the intricate specificity of an enzyme's active site. For instance, citramalic acid can form from the hydration of citraconic or mesaconic acid.[3] Without a chiral catalyst, the formation of the chiral center is a random event, resulting in a racemic mixture, meaning equal amounts of (S)- and (R)-citramalic acid are produced. Recent studies have also demonstrated the abiotic formation of a suite of carboxylic acids, including those of the Krebs cycle, in interstellar ice analogs, suggesting a potential extraterrestrial source of these molecules.[10][11][12][13]

abiotic_synthesis precursors Simple Precursors (e.g., Citraconic Acid, Water) conditions Abiotic Conditions (e.g., Hydrothermal Vents, Interstellar Ices) precursors->conditions racemic_citramalate Racemic Citramalic Acid ((S)- and (R)- enantiomers) conditions->racemic_citramalate hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation extraction Extraction derivatization Chiral Derivatization (Optional) extraction->derivatization hplc Chiral HPLC Separation derivatization->hplc msms MS/MS Detection hplc->msms quantification Peak Integration & Quantification msms->quantification ee_calc Enantiomeric Excess (ee) Calculation quantification->ee_calc origin Origin Determination (Biotic vs. Abiotic) ee_calc->origin

Sources

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